molecular formula C13H22N6O7 B15612423 PD-1-IN-17

PD-1-IN-17

カタログ番号: B15612423
分子量: 374.35 g/mol
InChIキー: SRNQPYBWRIETFQ-XKBZYTNZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PD-1-IN-17 is a useful research compound. Its molecular formula is C13H22N6O7 and its molecular weight is 374.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNQPYBWRIETFQ-XKBZYTNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PD-1-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-1-IN-17 is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, also identified as compound P20 in scientific literature and Compound 12 in patent documentation. It details the core inhibitory activity, impact on T-cell function, and the underlying experimental data. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology.

Core Mechanism of Action: Inhibition of the PD-1/PD-L1 Interaction

This compound functions by directly interrupting the binding of the PD-1 receptor, expressed on activated T cells, to its ligand, PD-L1, which is frequently overexpressed on the surface of tumor cells. This interaction is a critical mechanism of immune evasion employed by cancer cells to attenuate the host anti-tumor immune response. By blocking this interaction, this compound effectively releases the "brake" on T-cell activity, restoring their ability to recognize and eliminate cancerous cells.[1]

The primary mechanism is the physical occupation of the PD-L1 binding pocket, which induces the dimerization of PD-L1 proteins. This induced dimerization sterically hinders the binding of the PD-1 receptor, thus preventing the transmission of inhibitory signals to the T cell.

Signaling Pathway

The binding of PD-L1 to PD-1 on T cells initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling. This leads to reduced T-cell proliferation, cytokine production, and cytotoxic activity. This compound, by preventing the initial PD-1/PD-L1 binding, abrogates these downstream inhibitory signals, thereby restoring T-cell effector functions.

PD1_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition by this compound cluster_Tumor Tumor Cell cluster_TCell T Cell cluster_Interaction PD-1/PD-L1 Signaling Pathway and Inhibition by this compound PDL1 PD-L1 PDL1_node PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits PD1_node TCR TCR Effector T-Cell Effector Functions TCR->Effector Activates SHP2->TCR Dephosphorylates (Inhibits) PDL1_node->PD1_node Binding (Inhibitory Signal) PD1_IN_17 This compound PD1_IN_17->PDL1_node Blocks Interaction

This compound blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.

Quantitative Data

The inhibitory potency of this compound has been quantified through biochemical and cell-based assays.

Assay TypeParameterValueReference
Biochemical Assay (HTRF)IC5026.8 nM--INVALID-LINK--
Cell-Based Assay (MLR)% Inhibition of Splenocyte Proliferation92% at 100 nM--INVALID-LINK--

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This biochemical assay quantifies the ability of a compound to disrupt the interaction between recombinant human PD-1 and PD-L1 proteins.

Workflow:

HTRF_Workflow HTRF Assay Workflow start Start dispense Dispense this compound (or control) into 384-well plate start->dispense add_pd1 Add His-tagged human PD-L1 dispense->add_pd1 add_pdl1 Add Fc-tagged human PD-1 add_pd1->add_pdl1 incubate1 Incubate add_pdl1->incubate1 add_ab Add anti-His-d2 and anti-Fc-Tb antibodies incubate1->add_ab incubate2 Incubate add_ab->incubate2 read Read plate at 665 nm and 620 nm incubate2->read analyze Calculate HTRF ratio and determine IC50 read->analyze end End analyze->end

Workflow for the PD-1/PD-L1 HTRF assay.

Detailed Methodology:

  • Compound Plating: A dilution series of this compound is prepared in an appropriate solvent (e.g., DMSO) and dispensed into a low-volume 384-well white plate.

  • Reagent Preparation: Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., Europium cryptate-conjugated anti-Fc antibody) and recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., d2-conjugated anti-His antibody) are prepared in assay buffer.

  • Reaction Incubation: The tagged proteins are added to the wells containing the test compound and incubated at room temperature to allow for the binding interaction to reach equilibrium.

  • Detection: The HTRF signal is measured using a plate reader capable of time-resolved fluorescence. The emission at 665 nm (acceptor) and 620 nm (donor) is recorded.

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Mixed Lymphocyte Reaction (MLR) Assay

This cell-based assay assesses the ability of a compound to restore T-cell proliferation in the presence of allogeneic stimulation, which is suppressed by the PD-1/PD-L1 pathway.

Workflow:

MLR_Workflow MLR Assay Workflow start Start isolate_pbmc Isolate PBMCs from two allogeneic donors start->isolate_pbmc coculture Co-culture PBMCs from both donors isolate_pbmc->coculture add_compound Add this compound (or control) coculture->add_compound incubate Incubate for several days add_compound->incubate add_tracer Add proliferation tracer (e.g., [3H]-thymidine or CFSE) incubate->add_tracer incubate_final Incubate for final period add_tracer->incubate_final measure Measure tracer incorporation (Scintillation counting or Flow Cytometry) incubate_final->measure analyze Determine % inhibition of proliferation suppression measure->analyze end End analyze->end

Workflow for the Mixed Lymphocyte Reaction (MLR) assay.

Detailed Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two healthy, unrelated (allogeneic) donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Co-culture: Responder PBMCs from one donor are co-cultured with irradiated or mitomycin C-treated stimulator PBMCs from the second donor in a 96-well plate. The irradiation or mitomycin C treatment prevents the stimulator cells from proliferating.

  • Compound Treatment: this compound is added to the co-culture at various concentrations. Control wells receive vehicle only.

  • Incubation: The cells are incubated for a period of 5 to 7 days to allow for T-cell activation and proliferation.

  • Proliferation Measurement:

    • [3H]-thymidine incorporation: Radiolabeled thymidine (B127349) is added to the culture for the final 18-24 hours of incubation. Proliferating T cells will incorporate the [3H]-thymidine into their DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

    • CFSE staining: Responder T cells can be pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of CFSE is halved. Proliferation is measured by analyzing the dilution of CFSE fluorescence using flow cytometry.

  • Data Analysis: The level of proliferation in the presence of the compound is compared to the control wells. The percentage of rescue of splenocyte proliferation is calculated based on the increase in proliferation in the presence of the inhibitor.

In Vivo Antitumor Activity

While specific in vivo data for this compound is not publicly available in the cited literature, the preclinical evaluation of small-molecule PD-1/PD-L1 inhibitors typically involves syngeneic mouse tumor models. The antitumor activity of such compounds is expected to be dependent on a functional immune system, particularly the presence of CD8+ T cells and PD-L1 expression on tumor cells.

General Experimental Design for In Vivo Efficacy Studies:

InVivo_Workflow In Vivo Efficacy Study Workflow start Start implant Implant syngeneic tumor cells (e.g., MC38, CT26) subcutaneously into mice start->implant randomize Randomize mice into treatment and control groups when tumors reach a palpable size implant->randomize treat Administer this compound (e.g., orally) and vehicle control randomize->treat monitor Monitor tumor growth (caliper measurements) and animal well-being treat->monitor endpoint Endpoint: Analyze tumor growth inhibition, survival, and immune cell infiltration (e.g., by flow cytometry) monitor->endpoint end End endpoint->end

General workflow for in vivo efficacy studies of PD-1/PD-L1 inhibitors.

Conclusion

This compound is a potent small-molecule inhibitor of the PD-1/PD-L1 interaction with a well-defined mechanism of action. Its ability to disrupt this key immune checkpoint, as demonstrated by robust biochemical and cell-based data, underscores its potential as a therapeutic agent in oncology. Further in vivo studies are warranted to fully elucidate its anti-tumor efficacy and translational potential. This technical guide provides a foundational understanding of the core mechanism and the experimental basis for the activity of this compound for professionals in the field of cancer immunotherapy.

References

The Discovery and Synthesis of PD-1-IN-17: A Small Molecule Immunomodulator

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of PD-1-IN-17, a novel small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway. This compound, identified as Compound 12 in patent WO2015033301A1, demonstrates significant potential in cancer immunotherapy by disrupting the immunosuppressive PD-1/PD-L1 axis. This whitepaper details the chemical synthesis, in vitro efficacy, and the underlying mechanism of action of this compound, presenting key data in a structured format. Furthermore, it provides detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows to support further research and development in the field of cancer immunotherapy.

Introduction

The advent of immune checkpoint inhibitors has revolutionized the treatment landscape for a multitude of malignancies. The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells exploit to evade immune surveillance[1]. PD-1, a receptor expressed on activated T cells, upon binding to its ligand PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, transduces an inhibitory signal that suppresses T cell proliferation, cytokine release, and cytotoxic activity[1]. Monoclonal antibodies that block the PD-1/PD-L1 interaction have shown remarkable clinical success; however, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, shorter half-life, and potentially different safety profiles.

This compound is a small molecule inhibitor of the PD-1 pathway, discovered by Aurigene Discovery Technologies. This document serves as a technical guide to the discovery and synthesis of this promising immunomodulatory agent.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of the PD-1 signaling pathway through a screening campaign. The primary assay used to evaluate its activity was a splenocyte proliferation assay, a common method to assess the impact of compounds on immune cell activation.

Quantitative Biological Data

The biological activity of this compound was primarily characterized by its ability to rescue T-cell proliferation from PD-L1-induced suppression. The key quantitative data is summarized in the table below.

Compound IDAssayEndpointResultSource
This compound (Compound 12) Splenocyte Proliferation Assay% Inhibition of Proliferation92% at 100 nMWO2015033301A1

Table 1: In Vitro Efficacy of this compound

Chemical Synthesis

The synthesis of this compound, chemically named 2-((3-chloro-4-fluorophenyl)amino)-N-(2-oxo-2-(((S)-3-(trifluoromethyl)pyrrolidin-1-yl)ethyl)isonicotinamide, is a multi-step process involving the formation of key amide bonds.

Synthetic Scheme

G A 2-((3-chloro-4-fluorophenyl)amino)isonicotinic acid C This compound A->C EDC.HCl, HOBt, DIPEA, DMF B 2-amino-1-((S)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one B->C

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the coupling of the isonicotinic acid intermediate with the pyrrolidine-containing amine to yield the final product.

Materials:

  • 2-((3-chloro-4-fluorophenyl)amino)isonicotinic acid

  • 2-amino-1-((S)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 2-((3-chloro-4-fluorophenyl)amino)isonicotinic acid (1.0 eq) in anhydrous DMF, add EDC.HCl (1.5 eq) and HOBt (1.2 eq).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add 2-amino-1-((S)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Continue stirring the reaction at room temperature for 16 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assays

Splenocyte Proliferation Assay

This assay is a form of mixed lymphocyte reaction (MLR) and is used to determine the ability of a compound to enhance T-cell proliferation in the presence of an inhibitory signal.

Principle:

Splenocytes, containing a mixed population of immune cells including T-cells and antigen-presenting cells (APCs), are stimulated to proliferate. The addition of a PD-1 pathway agonist (e.g., recombinant PD-L1) inhibits this proliferation. A successful PD-1 inhibitor will rescue the proliferation of these splenocytes.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Incubation & Readout A Isolate splenocytes from mouse spleen B Prepare single-cell suspension A->B C Seed splenocytes in 96-well plate B->C D Add T-cell mitogen (e.g., anti-CD3/anti-CD28) C->D E Add recombinant PD-L1 D->E F Add this compound (various concentrations) E->F G Incubate for 72 hours F->G H Add proliferation reagent (e.g., BrdU or [3H]-thymidine) G->H I Measure incorporation (quantifies proliferation) H->I

Figure 2: Workflow for the splenocyte proliferation assay.

Detailed Protocol:

  • Splenocyte Isolation:

    • Aseptically harvest spleens from C57BL/6 mice.

    • Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides in RPMI-1640 medium.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with RPMI-1640, centrifuge, and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Assay Procedure:

    • Seed the splenocytes into a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well.

    • Add a T-cell stimulus, such as plate-bound anti-CD3 antibody (1 µg/mL) and soluble anti-CD28 antibody (1 µg/mL).

    • Add recombinant mouse PD-L1/Fc chimera protein to the appropriate wells at a concentration known to inhibit T-cell proliferation (e.g., 2 µg/mL).

    • Add serial dilutions of this compound (or vehicle control) to the wells.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Measurement of Proliferation:

    • For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

    • Harvest the cells onto a glass fiber filter mat using a cell harvester.

    • Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

    • Alternatively, use a non-radioactive method such as BrdU incorporation or a dye-based proliferation assay (e.g., CFSE).

  • Data Analysis:

    • Calculate the percentage of proliferation rescue by comparing the proliferation in the presence of PD-L1 and the compound to the proliferation in the presence of PD-L1 alone.

Mechanism of Action: PD-1 Signaling Pathway

This compound is designed to disrupt the inhibitory signaling cascade initiated by the binding of PD-L1 to the PD-1 receptor on T-cells.

G cluster_0 Antigen Presenting Cell / Tumor Cell cluster_1 T-Cell cluster_2 Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruitment & Activation PI3K PI3K SHP2->PI3K Dephosphorylation (Inhibition) ZAP70 ZAP70 SHP2->ZAP70 Dephosphorylation (Inhibition) Akt Akt PI3K->Akt Proliferation T-Cell Proliferation Cytokine Release Survival Akt->Proliferation TCR TCR TCR->ZAP70 Activation ZAP70->PI3K PD1_IN_17 This compound PD1_IN_17->PD1 Inhibition

Figure 3: Simplified PD-1 signaling pathway and the inhibitory action of this compound.

Upon binding of PD-L1 to PD-1, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 are phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K. The net result is the suppression of T-cell activation, proliferation, and effector functions. This compound, by inhibiting the PD-1 pathway, prevents this immunosuppressive signaling, thereby restoring the anti-tumor immune response.

Conclusion

This compound is a promising small molecule inhibitor of the PD-1 signaling pathway with demonstrated in vitro activity in rescuing T-cell proliferation. The synthetic route is feasible and the biological assays for its characterization are well-established. This technical whitepaper provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical development of this compound and other small molecule immune checkpoint inhibitors. Further studies are warranted to elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.

References

PD-1-IN-17 structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of PD-1-IN-17 (P20)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that regulate T-cell activation and proliferation.[1] In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to PD-1 on T-cells, leading to T-cell exhaustion and immune evasion.[2] Small molecule inhibitors of the PD-1/PD-L1 interaction are a promising class of cancer immunotherapy agents. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, also known as compound P20, a potent inhibitor of the PD-1/PD-L1 interaction with a benzo[d]isoxazole scaffold.[3][4]

Core Compound Profile: this compound (P20)

This compound (P20) is a potent, small molecule inhibitor of the PD-1/PD-L1 interaction with a reported IC50 value of 26.8 nM.[4][5] It belongs to a novel series of compounds bearing a benzo[d]isoxazole scaffold.[3] The CAS number for this compound is 2851938-36-6.[4][6]

Signaling Pathway and Mechanism of Action

This compound (P20) acts by disrupting the interaction between PD-1 and PD-L1. This blockade restores T-cell function, allowing the immune system to recognize and attack tumor cells. The binding of PD-1 to PD-L1 typically suppresses T-cell activity.[2] By inhibiting this interaction, this compound (P20) helps to reactivate the anti-tumor immune response.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Exhaustion T-Cell Exhaustion PD1->Exhaustion Inhibitory Signal TCR TCR Activation T-Cell Activation TCR->Activation PD1_IN_17 This compound (P20) PD1_IN_17->PDL1 Inhibits Interaction

Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound (P20).

Structure-Activity Relationship (SAR) of Benzo[d]isoxazole Analogs

The following tables summarize the quantitative SAR data for this compound (P20) and its analogs, as reported by Huang et al. (2021). The core scaffold is a benzo[d]isoxazole derivative.

Table 1: SAR of Modifications on the Benzo[d]isoxazole Ring

CompoundR1R2IC50 (nM)
P1 HH>10000
P2 6-FH189.3
P3 6-ClH152.1
P4 6-BrH120.5
P5 6-CH3H256.7
P6 5-FH342.8
P7 5-ClH298.4
P8 5-BrH276.1
P9 5-CH3H412.3
P10 H5-F389.7

Data extracted from Huang et al., Bioorg Med Chem Lett. 2021 Nov 15;52:128403.[4]

Table 2: SAR of Modifications on the Phenyl Ring

CompoundR3IC50 (nM)
P11 4-F98.6
P12 4-Cl85.3
P13 4-Br76.4
P14 4-CH3154.2
P15 3-F123.7
P16 3-Cl102.9
P17 3-Br91.5
P18 3-CH3189.6
P19 2-F215.4
P20 2-Cl 26.8

Data extracted from Huang et al., Bioorg Med Chem Lett. 2021 Nov 15;52:128403.[4]

SAR_Logic cluster_scaffold Core Scaffold: Benzo[d]isoxazole cluster_r1 R1 Substituents (Position 6) cluster_r3 R3 Substituents (Phenyl Ring) Scaffold Benzo[d]isoxazole Core R1_H H (>10000 nM) Scaffold->R1_H R3_2Cl 2-Cl (26.8 nM) Scaffold->R3_2Cl R1_Br Br (120.5 nM) R1_H->R1_Br Halogen substitution improves activity R1_Cl Cl (152.1 nM) R1_F F (189.3 nM) R1_Me CH3 (256.7 nM) R3_4Br 4-Br (76.4 nM) R3_2Cl->R3_4Br Positional and electronic effects are critical R3_4Cl 4-Cl (85.3 nM) R3_4F 4-F (98.6 nM)

Figure 2: Logical Flow of Structure-Activity Relationships for this compound (P20) Analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound (P20) and its analogs.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

  • Objective: To measure the in vitro inhibitory activity of compounds on the PD-1/PD-L1 interaction.

  • Materials:

    • Recombinant human PD-1-His tag protein

    • Recombinant human PD-L1-Fc tag protein

    • Anti-His-Eu3+ cryptate (donor)

    • Anti-Fc-d2 (acceptor)

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • 384-well low volume plates

  • Procedure:

    • A solution of PD-L1-Fc (final concentration, e.g., 10 nM) and anti-Fc-d2 (final concentration, e.g., 20 nM) in assay buffer is prepared and incubated for 1 hour at room temperature.

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • A solution of PD-1-His (final concentration, e.g., 20 nM) and anti-His-Eu3+ (final concentration, e.g., 2 nM) in assay buffer is prepared.

    • In a 384-well plate, add the PD-L1/anti-Fc-d2 mix, followed by the test compound solution.

    • Initiate the reaction by adding the PD-1/anti-His-Eu3+ mix.

    • The plate is incubated for 3 hours at room temperature, protected from light.

    • The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

    • The ratio of the emission signals (665/620) is calculated, and IC50 values are determined from dose-response curves.

2. Cell-Based PD-1/PD-L1 Blockade Bioassay

  • Objective: To evaluate the ability of compounds to block the PD-1/PD-L1 interaction at the cellular level and restore T-cell activation.

  • Cell Lines:

    • PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)

    • PD-1 expressing Jurkat T-cells (engineered to express a reporter gene, e.g., luciferase, under the control of an NFAT response element)

  • Procedure:

    • Seed the PD-L1 expressing cells in a 96-well plate and culture overnight.

    • The next day, treat the cells with serially diluted test compounds.

    • Add the PD-1 expressing Jurkat T-cells to the wells.

    • Co-culture the cells for 6 hours at 37°C.

    • After incubation, add a luciferase substrate (e.g., Bio-Glo™ Reagent).

    • Measure the luminescence using a plate reader.

    • EC50 values are calculated from the dose-response curves, representing the concentration at which the compound induces a half-maximal reporter signal.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis cluster_lead Lead Optimization Synthesis Synthesis of Benzo[d]isoxazole Analogs HTRF HTRF Assay (IC50) Synthesis->HTRF Cell_Assay Cell-Based Assay (EC50) HTRF->Cell_Assay SAR Structure-Activity Relationship Analysis Cell_Assay->SAR Lead_Opt Identification of P20 SAR->Lead_Opt

References

In-Depth Technical Guide to PD-1-IN-17: A Potent Small Molecule Inhibitor of the PD-1/PD-L1 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PD-1-IN-17, a novel small molecule inhibitor targeting the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction. This document consolidates available data on its mechanism of action, in vitro activity, and the experimental protocols used for its characterization, serving as a vital resource for professionals in the field of cancer immunotherapy.

Core Compound Details

This compound, also identified as Compound P20, is a potent inhibitor of the PD-1/PD-L1 interaction with a benzo[d]isoxazole scaffold. It has been identified as a promising lead compound for the development of novel cancer therapeutics.[1] Another designation for this compound, Compound 12, is found in patent literature.

Quantitative Data Summary

The following table summarizes the currently available quantitative data for this compound and its analogs.

ParameterValueAssay TypeSource
IC50 26.8 nMHTRF Assay[1][2]
Splenocyte Proliferation Inhibition 92% at 100 nMSplenocyte Proliferation AssayN/A

Note: Detailed in vivo efficacy, pharmacokinetic, and binding affinity (Kd) data for this compound are not yet publicly available.

Mechanism of Action

This compound functions by directly inhibiting the protein-protein interaction between PD-1 and PD-L1. This interaction is a critical immune checkpoint that tumor cells exploit to evade the host's immune system. By blocking this interaction, this compound is designed to restore T-cell mediated anti-tumor immunity.

Signaling Pathway

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. This compound intervenes at this initial step.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibitor Mechanism of this compound PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR ZAP70 ZAP70 TCR->ZAP70 SHP2->ZAP70 Dephosphorylates PI3K PI3K SHP2->PI3K Dephosphorylates ZAP70->PI3K AKT AKT PI3K->AKT Effector T-Cell Effector Functions (Proliferation, Cytotoxicity) AKT->Effector PD1_IN_17 This compound PD1_IN_17->PDL1 Binds & Inhibits

PD-1/PD-L1 signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies used to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the PD-1/PD-L1 interaction.

Principle: HTRF is a fluorescence resonance energy transfer (FRET)-based technology. In this assay, recombinant human PD-1 and PD-L1 proteins are tagged with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore, respectively. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

General Protocol:

  • Reagents:

    • Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., anti-tag antibody labeled with Eu3+ cryptate).

    • Recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., anti-tag antibody labeled with d2).

    • Assay buffer.

    • This compound (or other test compounds) at various concentrations.

    • 384-well low volume white plates.

  • Procedure:

    • Add test compounds at varying concentrations to the wells of the microplate.

    • Add the tagged PD-1 and PD-L1 proteins to the wells.

    • Incubate the plate at room temperature in the dark to allow the binding reaction to reach equilibrium.

    • Read the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

  • Data Analysis:

    • The HTRF ratio (665 nm / 620 nm) is calculated.

    • The percentage of inhibition is determined relative to controls (no inhibitor for 0% inhibition and a known potent inhibitor or no PD-1/PD-L1 for 100% inhibition).

    • The IC50 value is calculated by fitting the dose-response curve with a suitable nonlinear regression model.

HTRF_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Detection cluster_analysis Data Analysis Compound This compound Dilution Series Well Dispense Compound, PD-1, and PD-L1 Compound->Well Proteins Tagged PD-1 (Donor) & PD-L1 (Acceptor) Proteins->Well Incubate Incubate at RT Well->Incubate Reader HTRF Plate Reader (Ex: 320 nm, Em: 620/665 nm) Incubate->Reader Ratio Calculate HTRF Ratio (665nm / 620nm) Reader->Ratio Inhibition Calculate % Inhibition Ratio->Inhibition IC50 Determine IC50 Inhibition->IC50

Workflow for the PD-1/PD-L1 HTRF assay.
Splenocyte Proliferation Assay

This cell-based assay is used to assess the functional activity of PD-1/PD-L1 inhibitors by measuring their ability to restore T-cell proliferation that is suppressed by the PD-1/PD-L1 interaction.

Principle: T-cell proliferation can be induced in vitro using stimuli such as anti-CD3 and anti-CD28 antibodies. Co-culturing these stimulated T-cells (present in a mixed splenocyte population) with cells expressing PD-L1 leads to the inhibition of their proliferation. A functional PD-1/PD-L1 inhibitor will block this inhibition and restore T-cell proliferation, which can be measured using various methods like CFSE dye dilution or incorporation of radioactive nucleotides.

General Protocol:

  • Cell Preparation:

    • Isolate splenocytes from a suitable animal model (e.g., mouse).

    • Prepare PD-L1 expressing cells (e.g., a tumor cell line or engineered cells).

  • Co-culture Setup:

    • Label splenocytes with a proliferation tracking dye (e.g., CFSE).

    • In a 96-well plate, co-culture the labeled splenocytes with the PD-L1 expressing cells.

    • Add T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies).

    • Add this compound (or other test compounds) at various concentrations.

  • Incubation and Analysis:

    • Incubate the co-culture for a period sufficient for T-cell proliferation (e.g., 72 hours).

    • Harvest the cells and analyze T-cell proliferation by flow cytometry to measure the dilution of the CFSE dye in the T-cell population.

  • Data Analysis:

    • The percentage of proliferating T-cells is quantified.

    • The ability of the compound to rescue proliferation is calculated relative to controls (no PD-L1 expressing cells for maximal proliferation and no inhibitor for baseline suppressed proliferation).

Splenocyte_Workflow cluster_prep Cell Preparation cluster_coculture Co-Culture cluster_analysis Analysis Splenocytes Isolate & CFSE-label Splenocytes Plate Plate Splenocytes, PD-L1+ Cells, Stimulants & this compound Splenocytes->Plate PDL1_Cells Culture PD-L1+ Cells PDL1_Cells->Plate Incubate Incubate (e.g., 72h) Plate->Incubate FACS Flow Cytometry (CFSE Dilution) Incubate->FACS Quantify Quantify T-Cell Proliferation FACS->Quantify

Workflow for the splenocyte proliferation assay.

Future Directions

The initial characterization of this compound demonstrates its potential as a potent small molecule inhibitor of the PD-1/PD-L1 pathway. However, further studies are imperative to fully elucidate its therapeutic promise. Key areas for future investigation include:

  • In vivo Efficacy: Evaluation of the anti-tumor activity of this compound in various syngeneic and humanized mouse tumor models.

  • Pharmacokinetics and Pharmacodynamics: Comprehensive assessment of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo target engagement and dose-response relationship.

  • Binding Kinetics: Determination of the binding affinity (Kd) and the on/off rates of this compound to PD-L1 using techniques such as Surface Plasmon Resonance (SPR).

  • Selectivity: Profiling the selectivity of this compound against other immune checkpoint proteins and a broader panel of kinases and receptors.

  • Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, including chemotherapy, targeted therapy, and other immunotherapies.

This technical guide serves as a foundational document for researchers and drug developers interested in this compound. As more data becomes available, this guide will be updated to provide the most current and comprehensive information on this promising therapeutic candidate.

References

An In-depth Technical Guide to the Preclinical Investigation of Novel PD-1/PD-L1 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "PD-1-IN-17" is not referenced in the currently available scientific literature. Therefore, this guide provides a comprehensive overview of the preclinical evaluation of novel small molecule inhibitors targeting the Programmed Death-1 (PD-1) pathway, using hypothetical data for illustrative purposes.

Introduction: The Rationale for Targeting the PD-1/PD-L1 Axis

The Programmed Death-1 (PD-1) receptor and its ligands, Programmed Death-Ligand 1 (PD-L1) and PD-L2, are critical components of an immune checkpoint pathway that regulates T-cell activation and maintains self-tolerance.[1] Many cancer cells exploit this pathway to evade the host's immune system by overexpressing PD-L1 on their surface.[2] The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells transduces an inhibitory signal, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[3][4][5]

Immune checkpoint inhibitors (ICIs), primarily monoclonal antibodies that block the PD-1/PD-L1 interaction, have revolutionized cancer treatment for a variety of malignancies.[3][6][7] Small molecule inhibitors targeting this pathway offer potential advantages, including oral bioavailability and potentially different safety profiles. This guide outlines the preclinical data and experimental protocols crucial for evaluating the therapeutic potential of a novel PD-1/PD-L1 inhibitor, exemplified here as "PD-1-IN-X".

Mechanism of Action and Signaling Pathway

The binding of PD-L1 to PD-1 on T-cells leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1.[8] This recruits phosphatases, such as SHP-2, which dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[8][9] The net effect is the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity.[10][11] Novel inhibitors like "PD-1-IN-X" are designed to physically obstruct this interaction, thereby restoring T-cell-mediated anti-tumor immunity.

PD1_Signaling_Pathway cluster_Tumor_Cell Tumor Cell cluster_T_Cell T-Cell cluster_TCR_Complex TCR Complex cluster_PD1_Signaling PD-1 Signaling cluster_Downstream_Signaling Downstream Signaling PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK Activates CD28 CD28 CD28->PI3K_AKT SHP2 SHP-2 PD1->SHP2 Recruitment & Activation SHP2->PI3K_AKT Inhibits SHP2->RAS_MAPK Inhibits T_Cell_Activation T-Cell Proliferation, Cytokine Release, Cytotoxicity PI3K_AKT->T_Cell_Activation Promotes RAS_MAPK->T_Cell_Activation Promotes Inhibitor PD-1-IN-X Inhibitor->PD1 Blocks Binding

Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables present hypothetical in vitro and in vivo data for a lead candidate, "PD-1-IN-X," to illustrate typical benchmarks in preclinical development.

Table 1: In Vitro Activity of PD-1-IN-X
Assay TypeDescriptionResult (IC50)
Binding Assay Competitive binding assay measuring the displacement of fluorescently labeled PD-L1 from the PD-1 receptor.15.2 nM
Cell-Based Reporter Assay Jurkat T-cells co-expressing PD-1 and a luciferase reporter gene are co-cultured with PD-L1 expressing cells.45.8 nM
Mixed Lymphocyte Reaction (MLR) Measures the proliferation of T-cells in response to allogeneic stimulation in the presence of the inhibitor.120.5 nM
Cytokine Release Assay (IFN-γ) Quantification of IFN-γ released from activated T-cells co-cultured with tumor cells.98.3 nM
Table 2: In Vivo Efficacy of PD-1-IN-X in Syngeneic Mouse Models
Tumor ModelDosing RegimenTumor Growth Inhibition (TGI)Change in CD8+/Treg Ratio
MC38 (Colon Carcinoma) 50 mg/kg, oral, QD65%+ 2.5-fold
B16-F10 (Melanoma) 50 mg/kg, oral, QD42%+ 1.8-fold
CT26 (Colon Carcinoma) 50 mg/kg, oral, QD72%+ 3.1-fold

Detailed Experimental Protocols

In Vitro Assays
  • Objective: To determine the binding affinity (IC50) of the test compound to the PD-1/PD-L1 complex.

  • Materials: Recombinant human PD-1 protein, recombinant human PD-L1 protein, HTRF donor and acceptor reagents, assay buffer, 384-well plates.

  • Procedure:

    • Prepare serial dilutions of "PD-1-IN-X".

    • Add recombinant PD-1, PD-L1, and the test compound to the wells of a 384-well plate.

    • Incubate at room temperature to allow for binding equilibrium.

    • Add HTRF donor and acceptor reagents.

    • Incubate to allow for detection antibody binding.

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

  • Objective: To assess the ability of the compound to enhance T-cell proliferation in response to allogeneic stimulation.

  • Materials: Peripheral blood mononuclear cells (PBMCs) from two different healthy donors, RPMI-1640 medium, Fetal Bovine Serum (FBS), proliferation dye (e.g., CFSE), test compound.

  • Procedure:

    • Isolate PBMCs from two donors.

    • Label the responder PBMCs with CFSE.

    • Co-culture responder and irradiated stimulator PBMCs at a 1:1 ratio.

    • Add serial dilutions of "PD-1-IN-X" to the co-culture.

    • Incubate for 5 days.

    • Analyze T-cell proliferation by measuring CFSE dilution using flow cytometry.

    • Determine the EC50, the concentration at which the compound induces 50% of the maximal T-cell proliferation.

In Vivo Efficacy Studies
  • Objective: To evaluate the anti-tumor efficacy of the compound in an immunocompetent mouse model.

  • Materials: C57BL/6 or BALB/c mice, MC38 or CT26 tumor cells, cell culture medium, sterile PBS, test compound formulation, calipers.

  • Procedure:

    • Inject tumor cells subcutaneously into the flank of the mice.[12]

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer "PD-1-IN-X" or vehicle orally once daily.

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize mice and harvest tumors and spleens for further analysis (e.g., flow cytometry for immune cell infiltration).

    • Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group]) * 100.

Mandatory Visualizations

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Lead_Opt Lead Optimization Binding Biochemical Binding (e.g., HTRF) Cellular Cell-Based Reporter Assay Binding->Cellular Functional Functional Assays (MLR, Cytokine Release) Cellular->Functional PK_PD Pharmacokinetics & Pharmacodynamics Functional->PK_PD Proceed if potent Efficacy Syngeneic Tumor Model Efficacy PK_PD->Efficacy TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry) Efficacy->TME_Analysis Lead_Candidate Lead Candidate (PD-1-IN-X)

Figure 2: Preclinical Experimental Workflow for PD-1 Inhibitors.

PD1_IL17_Axis cluster_TME Tumor Microenvironment (TME) Th17 Th17 Cells IL17 IL-17 Th17->IL17 Produces AntiPD1 Anti-PD-1 Therapy Th17->AntiPD1 Can Mediate Resistance PDL1 PD-L1 IL17->PDL1 Upregulates TumorCell Tumor Cell PD1 PD-1 PDL1->PD1 Inhibitory Signal CTL Cytotoxic T-Lymphocyte (CTL) CTL_Activity Tumor Killing CTL->CTL_Activity Mediates PD1->CTL_Activity Suppresses AntiPD1->PD1 Blocks

Figure 3: Interplay of IL-17 and PD-1/PD-L1 in the TME.

Conclusion

The preclinical evaluation of a novel PD-1/PD-L1 inhibitor requires a systematic approach, beginning with in vitro characterization of binding and cellular activity, and progressing to in vivo efficacy studies in relevant syngeneic tumor models. The hypothetical data for "PD-1-IN-X" demonstrates a promising profile with potent in vitro activity and significant in vivo anti-tumor effects. Further investigation into its pharmacokinetic properties, safety profile, and potential combination therapies is warranted to fully elucidate its therapeutic potential. Understanding the complex interplay with other immune pathways, such as the IL-17 axis, may also be crucial for predicting response and resistance.[13][14][15]

References

In-Depth Technical Guide to PD-1-IN-17: A Small Molecule Immunomodulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property surrounding PD-1-IN-17, a small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Core Intellectual Property

This compound, also referred to as Compound 12, is disclosed in the patent WO2015033301A1 , titled "1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives as immunomodulators." The patent was filed by Aurigene Discovery Technologies Limited. This invention focuses on a series of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole compounds as therapeutic agents capable of inhibiting the PD-1 signaling pathway.

Key Patent Information:

AttributeDetails
Patent Number WO2015033301A1
Title 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as immunomodulators
Applicant/Assignee Aurigene Discovery Technologies Limited
Compound of Interest Compound 12 (this compound)

Quantitative Data

The primary quantitative data point for this compound disclosed in the available information is its potent activity in a splenocyte proliferation assay.

AssayCompoundConcentrationResult
Splenocyte Proliferation AssayThis compound (Compound 12)100 nM92% inhibition of splenocyte proliferation[1]

Further quantitative data such as IC50 and EC50 values from biochemical and other cellular assays are not explicitly detailed in the publicly available abstracts but would be contained within the full patent text.

Experimental Protocols

A detailed experimental protocol for the splenocyte proliferation assay, as would be described in the full patent document, is outlined below. This protocol is based on standard immunological techniques and information gathered on similar assays.

Splenocyte Proliferation Assay (Inferred Protocol)

Objective: To evaluate the ability of a test compound (this compound) to reverse PD-L1-mediated suppression of T-cell proliferation.

Materials:

  • Cells: Splenocytes isolated from BALB/c mice.

  • Stimulants: Anti-CD3 and Anti-CD28 antibodies to stimulate T-cell proliferation.

  • Inhibitor: Recombinant mouse PD-L1/Fc chimera protein to suppress T-cell activation.

  • Test Compound: this compound (Compound 12) dissolved in a suitable solvent (e.g., DMSO).

  • Proliferation Measurement: A suitable reagent for measuring cell proliferation, such as BrdU (Bromodeoxyuridine) or using a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plates: 96-well flat-bottom cell culture plates.

Methodology:

  • Splenocyte Isolation: Spleens are aseptically harvested from BALB/c mice. A single-cell suspension is prepared by mechanical dissociation through a 70 µm cell strainer. Red blood cells are lysed using an ACK lysis buffer. The remaining splenocytes are washed and resuspended in complete culture medium.

  • Assay Setup:

    • Splenocytes are seeded into 96-well plates at a density of 2 x 10^5 cells/well.

    • Cells are co-stimulated with soluble anti-CD3 (e.g., at 1 µg/mL) and anti-CD28 (e.g., at 1 µg/mL) antibodies.

    • Recombinant mouse PD-L1/Fc is added to the wells at a concentration known to induce T-cell suppression (e.g., 2 µg/mL).

    • The test compound, this compound, is added at various concentrations (e.g., a serial dilution starting from 100 nM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • BrdU Incorporation: 18 hours prior to the end of incubation, BrdU is added to each well. At the end of the incubation, the cells are fixed, permeabilized, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) followed by the addition of a substrate. The absorbance is measured using a microplate reader.

    • CFSE Staining: Alternatively, splenocytes are pre-labeled with CFSE before seeding. After incubation, the cells are harvested and the dilution of CFSE, indicative of cell division, is analyzed by flow cytometry.

  • Data Analysis: The percentage of inhibition of splenocyte proliferation is calculated by comparing the proliferation in the presence of PD-L1 and the test compound to the proliferation in the presence of PD-L1 alone.

Signaling Pathway and Mechanism of Action

Small molecule inhibitors of the PD-1/PD-L1 pathway, such as those with a 1,3,4-oxadiazole scaffold, are designed to disrupt the interaction between the PD-1 receptor on T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction is a key mechanism of tumor immune evasion.

The binding of PD-L1 to PD-1 initiates a signaling cascade within the T-cell that leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K. The net result is the suppression of T-cell activation, proliferation, and cytokine production, leading to T-cell "exhaustion."

This compound, by inhibiting the PD-1/PD-L1 interaction, is presumed to prevent this negative signaling cascade, thereby restoring the anti-tumor activity of T-cells.

PD1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP-2 PD1->SHP2 Recruits & Activates TCR TCR CD28 CD28 ZAP70 ZAP70 PI3K PI3K SHP2->ZAP70 Dephosphorylates (Inactivates) SHP2->PI3K Dephosphorylates (Inactivates) Activation T-Cell Activation, Proliferation, Cytokine Release PD1_IN_17 This compound PD1_IN_17->PDL1 Inhibits

PD-1 Signaling Pathway and Inhibition by this compound

Experimental Workflow

The general workflow for the discovery and initial characterization of a small molecule PD-1/PD-L1 inhibitor like this compound involves several key stages, from initial screening to cellular activity confirmation.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_validation In Vitro Validation cluster_output Outcome HTS High-Throughput Screening (e.g., HTRF, AlphaLISA) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Binding_Assay Binding Affinity Determination (e.g., SPR, ITC) Lead_Opt->Binding_Assay Cellular_Assay Cellular Activity Confirmation (Splenocyte Proliferation Assay) Binding_Assay->Cellular_Assay Candidate This compound (Lead Compound) Cellular_Assay->Candidate

References

An In-depth Technical Guide to PD-1/PD-L1 Small Molecule Inhibitor Target Engagement and Binding Kinetics: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher, scientist, or drug development professional,

This guide provides a detailed overview of the target engagement and binding kinetics of small molecule inhibitors of the Programmed Death-1 (PD-1) pathway. Extensive searches for quantitative data and experimental protocols specifically for "PD-1-IN-17" did not yield any publicly available information. Therefore, to fulfill the core requirements of your request, this whitepaper utilizes a well-characterized small molecule inhibitor from the Bristol-Myers Squibb (BMS) series, BMS-202 , as a representative example to illustrate the principles and methodologies involved in characterizing such compounds.

Introduction to the PD-1/PD-L1 Pathway and Small Molecule Inhibition

The interaction between the PD-1 receptor on activated T cells and its ligand, Programmed Death-Ligand 1 (PD-L1), on tumor cells is a critical immune checkpoint that cancer cells exploit to evade the immune system.[1][2] When PD-L1 binds to PD-1, it triggers an inhibitory signal that suppresses T cell activity, allowing the tumor to grow unchecked.[1][2] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore the anti-tumor immune response.[3][4] Unlike large antibody-based therapies, small molecules offer potential advantages such as oral bioavailability and better tumor penetration.[4]

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of action of small molecule inhibitors.

PD1_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell cluster_Inhibitor Mechanism of Action TCR TCR Activation T Cell Activation (Cytokine Release, Proliferation) TCR->Activation MHC MHC TCR->MHC Antigen Presentation PD1 PD-1 Receptor PDL1 PD-L1 PD1->PDL1 Binding Inhibition T Cell Inhibition Inhibition->Activation Blocks PDL1->Inhibition Small_Molecule Small Molecule Inhibitor (e.g., BMS-202) Small_Molecule->Inhibition Prevents Inhibition Small_Molecule->PDL1 Binds to PD-L1

Caption: PD-1/PD-L1 signaling and inhibitor mechanism.

Quantitative Data for BMS-202

The following table summarizes the publicly available quantitative data for the binding and inhibitory activity of BMS-202, a representative small molecule PD-1/PD-L1 inhibitor.

ParameterValueAssay MethodReference
IC50 1.8 nMHTRF Assay[5]
KD 5.4 nMSPR Assay[5]

Note: Data for this compound is not publicly available. The data presented here is for BMS-202 as a representative example.

Experimental Protocols

Detailed methodologies for key experiments used to characterize small molecule PD-1/PD-L1 inhibitors are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics of molecules.[3] It provides data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[3]

Experimental Workflow:

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize PD-1 on Sensor Chip start->immobilize inject_ligand Inject PD-L1 (Analyte) +/- Inhibitor immobilize->inject_ligand measure_association Measure Association (Binding) inject_ligand->measure_association inject_buffer Inject Running Buffer measure_association->inject_buffer measure_dissociation Measure Dissociation inject_buffer->measure_dissociation regenerate Regenerate Sensor Surface measure_dissociation->regenerate regenerate->inject_ligand Next Concentration analyze Analyze Data (ka, kd, KD) regenerate->analyze end End analyze->end

Caption: A typical SPR experimental workflow.

Detailed Protocol:

  • Immobilization: Recombinant human PD-1 protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. A reference flow cell is prepared without the protein to serve as a control.[4][5]

  • Analyte Preparation: A stock solution of the small molecule inhibitor (e.g., BMS-202) is prepared in a running buffer containing a small percentage of DMSO to ensure solubility. Serial dilutions are then made to create a range of concentrations.[3]

  • Binding Measurement: The inhibitor solutions are injected over the PD-1-coated and reference flow cells at a constant flow rate. The association of the inhibitor to PD-1 is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation of the inhibitor.[3]

  • Regeneration: Between each concentration, the sensor chip surface is regenerated using a low pH solution (e.g., glycine-HCl) to remove any bound inhibitor.[3]

  • Data Analysis: The response data from the reference cell is subtracted from the active cell to correct for non-specific binding and bulk refractive index changes. The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd, and KD).[3]

Homogeneous Time-Resolved Fluorescence (HTRF) for Inhibition Potency

HTRF is a robust, high-throughput screening method used to measure the inhibitory potency (IC50) of compounds on the PD-1/PD-L1 interaction.[6][7]

Experimental Protocol:

  • Reagent Preparation: Recombinant tagged human PD-1 (e.g., IgG fusion) and tagged human PD-L1 (e.g., 6His-tag) are used. HTRF detection reagents consist of a donor fluorophore-labeled antibody against one tag (e.g., anti-human IgG-Tb) and an acceptor fluorophore-labeled antibody against the other tag (e.g., anti-6His-d2).[6]

  • Assay Procedure:

    • The small molecule inhibitor is serially diluted and added to the wells of a low-volume 384-well plate.

    • Tagged PD-1 protein is then added to the wells.

    • After a brief incubation, a mixture of tagged PD-L1 and the HTRF detection antibodies is added.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: The plate is read on an HTRF-compatible reader. The donor fluorophore is excited, and the emission from both the donor and acceptor is measured after a time delay. The ratio of the acceptor to donor emission is calculated, which is proportional to the extent of the PD-1/PD-L1 interaction.[6]

  • Data Analysis: The HTRF signal is plotted against the inhibitor concentration, and the data is fitted to a four-parameter logistic model to determine the IC50 value.[7]

Cell-Based PD-1/PD-L1 Blockade Assay

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.[8]

Experimental Protocol:

  • Cell Lines: Two cell lines are used:

    • PD-1 Effector Cells: A Jurkat T cell line engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

    • PD-L1 Target Cells: A cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell receptor (TCR) activator on its surface.

  • Assay Procedure:

    • The small molecule inhibitor is serially diluted and added to the wells of a 96-well plate.

    • PD-L1 Target Cells are added to the wells.

    • PD-1 Effector Cells are then added to the wells.

    • The co-culture is incubated for a set period (e.g., 6 hours) at 37°C.

  • Measurement: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer. The luminescence signal is proportional to the activation of the NFAT pathway, which is inhibited by the PD-1/PD-L1 interaction.

  • Data Analysis: The luminescence signal is plotted against the inhibitor concentration to determine the EC50 value, which represents the concentration of the inhibitor that causes a half-maximal response.

Conclusion

While specific data for this compound remains elusive in the public domain, the methodologies and principles for characterizing small molecule inhibitors of the PD-1/PD-L1 pathway are well-established. Through a combination of biophysical assays like SPR for detailed kinetic analysis, high-throughput screening methods such as HTRF for determining inhibitory potency, and cell-based assays for confirming biological activity, researchers can build a comprehensive profile of a compound's target engagement and binding characteristics. The data and protocols presented here for the representative inhibitor BMS-202 provide a robust framework for the evaluation of novel small molecule immunotherapies targeting this critical cancer pathway.

References

The Immunomodulatory Landscape of PD-1-IN-17 (CA-170): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunomodulatory effects of PD-1-IN-17, a first-in-class, orally available small molecule immune checkpoint inhibitor. Also known as CA-170, this compound has been a subject of significant preclinical and clinical investigation due to its unique dual targeting of the PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA) pathways. This document synthesizes available data on its mechanism of action, summarizes its in vitro and in vivo activities in structured tables, details the experimental protocols used for its characterization, and provides visual diagrams of key pathways and workflows.

Mechanism of Action

Programmed cell death protein 1 (PD-1) is a critical inhibitory receptor expressed on activated T cells. Its engagement with its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells and other cells within the tumor microenvironment, transmits a signal that suppresses T cell proliferation, cytokine release, and cytotoxic activity, thereby enabling tumors to evade immune destruction.

This compound (CA-170) is an orally active small molecule designed to antagonize this immunosuppressive signaling.[1] Uniquely, it is also a potent inhibitor of the VISTA pathway, another independent and non-redundant negative checkpoint regulator that suppresses T-cell function.[2][3]

The proposed mechanism of action for CA-170's effect on the PD-1/PD-L1 axis is distinct from that of therapeutic antibodies. Instead of physically blocking the PD-1 and PD-L1 interaction, CA-170 is thought to bind to PD-L1 and promote the formation of a defective, non-signaling ternary complex (PD-1:CA-170:PD-L1).[2][4] This action effectively abrogates the inhibitory downstream signaling without preventing the initial receptor-ligand binding. However, it is important to note that some biophysical studies have failed to detect direct binding between CA-170 and PD-L1, suggesting the compound may act on the broader pathway through an alternative mechanism.[5][6] By inhibiting both PD-L1 and VISTA, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[7]

PD1_Signaling_Pathway cluster_TCell Activated T-Cell cluster_TumorCell Tumor Cell TCR TCR PI3K PI3K/AKT Pathway TCR->PI3K Activates RAS RAS/MEK/ERK Pathway TCR->RAS Activates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits SHP2->PI3K Dephosphorylates (Inhibits) SHP2->RAS Dephosphorylates (Inhibits) TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->TCell_Activation RAS->TCell_Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding (Inhibitory Signal)

Caption: The PD-1/PD-L1 inhibitory signaling pathway.

CA170_Mechanism cluster_TCell Activated T-Cell cluster_TumorCell Tumor Cell cluster_Complex Proposed Defective Ternary Complex PD1 PD-1 PDL1 PD-L1 PD1_node PD-1 PD1->PD1_node TCell_Inhibition Inhibitory Signal Blocked PDL1_node PD-L1 PDL1->PDL1_node CA170 This compound (CA-170) CA170->PDL1 Binds to PD-L1 CA170_node CA-170 CA170->CA170_node PD1_node->CA170_node CA170_node->PDL1_node cluster_Complex cluster_Complex cluster_Complex->TCell_Inhibition Prevents Downstream Signaling

Caption: Proposed mechanism of action for this compound (CA-170).

Quantitative Data Summary

The immunomodulatory activity of this compound (CA-170) has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound (CA-170)
Assay TypeSystemTarget PathwayReadoutResult (EC50/IC50)Citation
T-Cell Functional RescueHuman PBMCs + anti-CD3/CD28PD-L1IFN-γ Secretion6 nM[2][4]
T-Cell Functional RescueHuman PBMCs + anti-CD3/CD28VISTAIFN-γ Secretion24 nM[2][4]
T-Cell Functional RescueHuman PBMCs + anti-CD3/CD28PD-L2IFN-γ SecretionPotent Rescue[1][2]
Splenocyte ProliferationMouse SplenocytesPD-1/PD-L1Proliferation91-95% Recovery[8]
PD-1/PD-L1 InteractionBiochemical HTRF AssayPD-1/PD-L1Binding Inhibition26.8 nM[9]
Table 2: In Vivo Anti-Tumor Efficacy of Oral this compound (CA-170)
Tumor ModelMouse StrainDose (PO, QD)ReadoutResultCitation
MC38 Colon CarcinomaC57BL/6100 mg/kgTumor Growth Inhibition (TGI)43% TGI at Day 13[10]
B16/F1 MelanomaC57BL/610 mg/kgTumor Growth Inhibition (TGI)23% TGI at Day 18[10]
B16/F1 MelanomaC57BL/6100 mg/kgTumor Growth Inhibition (TGI)41% TGI at Day 18[10]
CT26 Colon CarcinomaBALB/c10 mg/kgCD8+ T-Cell Proliferation (Ki67+)Significant Increase vs. Vehicle[4]
CT26 Colon CarcinomaBALB/c10 mg/kgCD8+ T-Cell Activation (OX-40+)Significant Increase vs. Vehicle[4]
CT26 Colon CarcinomaBALB/c10 mg/kgCD4+ T-Cell Proliferation (Ki67+)Significant Increase vs. Vehicle[4]
CT26 Colon CarcinomaBALB/c10 mg/kgCD4+ T-Cell Activation (OX-40+)Significant Increase vs. Vehicle[4]
MC38 Colon CarcinomaC57BL/63 mg/kgGranzyme B+ CD8+ T-Cells (Tumor)Significant Increase vs. Vehicle[4]
MC38 Colon CarcinomaC57BL/63 mg/kgIFN-γ+ CD8+ T-Cells (Tumor)Significant Increase vs. Vehicle[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the protocols for key experiments used to characterize this compound.

In Vitro T-Cell Functional Rescue Assay

This assay measures the ability of this compound to restore T-cell function (e.g., cytokine production) in the presence of immunosuppressive ligands like PD-L1 or VISTA.

Objective: To determine the potency (EC50) of this compound in reversing PD-L1- or VISTA-mediated inhibition of human T-cells.

Methodology:

  • Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Plate Coating: 96-well plates are coated with anti-CD3 and anti-CD28 antibodies to provide a primary T-cell activation signal. Recombinant human PD-L1, PD-L2, or VISTA protein is co-coated in designated wells to induce immune suppression.

  • Compound Preparation: this compound is serially diluted in appropriate cell culture medium to create a dose-response curve.

  • Co-culture: Isolated PBMCs are added to the antibody/ligand-coated wells. The serially diluted this compound is then added to the respective wells.

  • Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a 5% CO2 incubator.

  • Readout: After incubation, the supernatant from each well is collected. The concentration of secreted IFN-γ is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The IFN-γ concentrations are plotted against the log of the this compound concentration. A four-parameter logistic regression curve is fitted to the data to calculate the EC50 value, which represents the concentration of the compound that restores 50% of the maximal T-cell response.[2][4]

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of orally administered this compound in mice bearing syngeneic tumors.

Objective: To assess the in vivo anti-tumor activity and pharmacodynamic effects of this compound.

Methodology:

  • Cell Culture: Murine cancer cell lines (e.g., MC38 colorectal carcinoma, CT26 colon carcinoma) are cultured in appropriate media.

  • Tumor Implantation: On Day 0, a specific number of tumor cells (e.g., 0.5-1.0 x 10^6) are suspended in saline or PBS and injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups (e.g., Vehicle control, this compound at various doses, antibody control).

  • Dosing: this compound is formulated for oral administration and dosed once daily (PO, QD) via oral gavage. The vehicle control group receives the formulation excipient.

  • Tumor Measurement: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), tumors and spleens are harvested. Tumors are dissociated to create single-cell suspensions.

  • Flow Cytometry: The immune cell populations within the tumor microenvironment are analyzed by multi-color flow cytometry. Cells are stained with fluorescently-conjugated antibodies against markers for various T-cell subsets (CD3, CD4, CD8) and activation/proliferation markers (e.g., Ki67, OX-40, Granzyme B, IFN-γ).

  • Data Analysis: Tumor growth curves are plotted for each group. Tumor Growth Inhibition (TGI) is calculated at the end of the study. Flow cytometry data is analyzed to quantify the percentage and activation state of different immune cell populations.[4][10]

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Implant Day 0: Subcutaneous Tumor Cell Implantation TumorGrowth Tumor Growth to Palpable Size Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Dosing Daily Oral Dosing (PO, QD) of this compound or Vehicle Randomize->Dosing Measure Tumor Volume Measurement (Every 2-3 Days) Dosing->Measure Harvest Harvest Tumors and Spleens Measure->Harvest TGI_Analysis Calculate TGI Measure->TGI_Analysis Dissociate Dissociate Tumors to Single-Cell Suspension Harvest->Dissociate Flow Flow Cytometry Analysis of Immune Infiltrate Dissociate->Flow PD_Analysis Quantify Immune Cell Populations & Activation Flow->PD_Analysis

Caption: Experimental workflow for in vivo efficacy studies.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to quantify the inhibition of the PD-1/PD-L1 protein-protein interaction.

Objective: To determine the IC50 value of this compound for the direct inhibition of PD-1/PD-L1 binding.

Methodology (Representative Protocol):

  • Reagents: The assay utilizes recombinant human PD-1 and PD-L1 proteins, each fused to a different tag (e.g., His-tag, Fc-tag). Detection is achieved using fluorescently labeled anti-tag antibodies that form a FRET (Förster Resonance Energy Transfer) pair (e.g., a Terbium cryptate donor and a d2 acceptor).[11][12]

  • Compound Dispensing: Serially diluted this compound is dispensed into a low-volume 384-well assay plate.

  • Protein Addition: A mixture of the tagged PD-1 and PD-L1 proteins is added to all wells. The plate is incubated to allow for protein-protein interaction.

  • Detection Reagent Addition: A mixture of the HTRF donor (e.g., anti-Fc-Tb) and acceptor (e.g., anti-His-d2) antibodies is added.

  • Incubation: The plate is incubated in the dark at room temperature to allow the detection antibodies to bind to their respective tags.

  • Reading: The plate is read on an HTRF-compatible plate reader, which excites the donor fluorophore (at ~337 nm) and measures emission from both the donor (at 620 nm) and the acceptor (at 665 nm).

  • Data Analysis: The ratio of the acceptor to donor emission signals is calculated. In the absence of an inhibitor, PD-1 and PD-L1 bind, bringing the donor and acceptor into proximity and generating a high FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal. The signal ratio is plotted against the inhibitor concentration to determine the IC50 value.[13]

Conclusion

This compound (CA-170) is a potent, orally bioavailable immunomodulator that targets the PD-L1 and VISTA immune checkpoints. Preclinical data robustly demonstrates its ability to reverse T-cell suppression and mediate significant anti-tumor activity in vivo, associated with enhanced T-cell infiltration and activation within the tumor microenvironment. Its unique proposed mechanism of inducing a defective signaling complex distinguishes it from antibody-based checkpoint inhibitors. While questions regarding its direct binding to PD-L1 exist, the functional outcomes of its activity are well-documented. The data presented in this guide support the continued investigation of this compound as a promising therapeutic agent in oncology.

References

Methodological & Application

Application Notes and Protocols for PD-1-IN-17 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-17, also known as CA-170 or AUPM-170, is an orally bioavailable small molecule inhibitor that targets the programmed cell death-1 (PD-1) pathway.[1][2] Specifically, it functions as a dual antagonist of Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig Suppressor of T cell Activation (VISTA), which are key negative checkpoint regulators of immune activation.[3][4] By blocking these interactions, this compound aims to restore and enhance the anti-tumor activity of T cells.[1][5] Small molecule inhibitors like this compound offer potential advantages over monoclonal antibody-based immunotherapies, including oral administration, potentially better tumor penetration, and a shorter pharmacokinetic profile which may allow for better management of immune-related adverse events.[1][5]

These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo mouse models, including its mechanism of action, pharmacokinetic and toxicological profiles, and demonstrated anti-tumor efficacy. Detailed experimental protocols are provided to guide researchers in designing and executing their own in vivo studies.

Mechanism of Action

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T cell activation and tolerance.[6] Tumor cells can upregulate PD-L1 on their surface, which binds to the PD-1 receptor on activated T cells, leading to T cell exhaustion and immune evasion. This compound is designed to disrupt this interaction. While some research suggests a direct binding to PD-L1, other studies propose that this compound may function by forming a defective ternary complex with PD-1 and PD-L1, thereby blocking the inhibitory signal.[5][7] Additionally, this compound targets VISTA, another checkpoint protein that suppresses T cell activity. This dual antagonism may lead to a more robust anti-tumor immune response.

PD1_Signaling_Pathway cluster_0 Tumor Cell cluster_1 T Cell cluster_2 Intervention PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding SHP-2 SHP-2 PD-1->SHP-2 Recruitment TCR TCR Downstream Signaling Downstream Signaling TCR->Downstream Signaling Activation SHP-2->Downstream Signaling Inhibition T Cell Inhibition T Cell Inhibition Downstream Signaling->T Cell Inhibition This compound This compound This compound->PD-L1 Inhibition

Figure 1: Simplified PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

In Vivo Efficacy of this compound (CA-170) in Syngeneic Mouse Models
Mouse ModelTumor Cell LineDosage and Route of AdministrationTreatment DurationEfficacy SummaryReference
C57BL/6MC38 (colon carcinoma)10 mg/kg/day, oral14 days43% Tumor Growth Inhibition (TGI) (p < 0.01)[8]
C57BL/6B16F10 (melanoma)10 mg/kg/day, oral14 days73% reduction in metastatic nodules (p < 0.01)[8]
BALB/cCT26 (colon carcinoma)10 mg/kg/day, oral12 days43% TGI[8]
BALB/cCT26 (colon carcinoma)10 mg/kg/day, oral (in combination with Docetaxel 10 mg/kg)12 days68% TGI (p < 0.05)[8]
BALB/cCT26 (colon carcinoma)3 or 10 mg/kg/day, oral (in combination with Cyclophosphamide 100 mg/kg, single dose)-Statistically significant survival advantage (p < 0.01 for 3 mg/kg, p < 0.001 for 10 mg/kg)[8]
Pharmacokinetic Profile of this compound (CA-170) in Mice
ParameterValueReference
Oral Bioavailability~40%[3][4]
Plasma Half-life~0.5 hours[3][4]
Toxicology Profile of this compound (CA-170) in Rodents
Study DurationMaximum Tolerated DoseObserved Adverse EventsReference
28 days>1000 mg/kg (oral, once daily)No signs of toxicity reported in preclinical studies.[3][4]

Experimental Protocols

Experimental_Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Cell_Culture Tumor Cell Culture Cell_Harvest Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Animal_Acclimatization Animal Acclimatization (1 week) Implantation Subcutaneous/Orthotopic Implantation Animal_Acclimatization->Implantation Compound_Formulation This compound Formulation Treatment Oral Administration of this compound Compound_Formulation->Treatment Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Euthanasia Euthanasia at Endpoint Monitoring->Euthanasia Data_Collection Collect Tumors & Tissues Euthanasia->Data_Collection Analysis Immunohistochemistry, Flow Cytometry, etc. Data_Collection->Analysis

Figure 2: General experimental workflow for in vivo efficacy studies of this compound.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Subcutaneous Tumor Model (e.g., MC38 in C57BL/6 mice)

1. Materials and Reagents:

  • This compound (CA-170)

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • MC38 murine colon adenocarcinoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile PBS

  • 6-8 week old female C57BL/6 mice

  • Sterile syringes and needles (27-30G)

  • Oral gavage needles

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

2. Animal Handling and Acclimatization:

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Upon arrival, acclimatize mice for at least one week under standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water).

3. Tumor Cell Culture and Implantation:

  • Culture MC38 cells in complete medium at 37°C and 5% CO2.

  • Harvest cells during the exponential growth phase using trypsin-EDTA.

  • Wash cells with sterile PBS and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Anesthetize the mice.

  • Subcutaneously inject 100 µL of the cell suspension (0.5 x 10^6 cells) into the right flank of each mouse.

4. Compound Formulation and Administration:

  • Prepare a suspension of this compound in the chosen vehicle. For a 10 mg/kg dose in a 20g mouse (0.2 mg/mouse) to be delivered in 100 µL, the concentration would be 2 mg/mL. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

  • Prepare a vehicle-only control solution.

5. Treatment and Monitoring:

  • Monitor mice for tumor growth. Once tumors are palpable and reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (e.g., 10 mg/kg) or vehicle control orally via gavage once daily.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 14-21 days).

6. Endpoint Analysis:

  • At the end of the study, euthanize the mice.

  • Excise the tumors and measure their final weight.

  • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Tumors and other tissues (e.g., spleen, lymph nodes) can be collected for further analysis, such as immunohistochemistry for immune cell markers (e.g., CD8, CD4) or flow cytometry to analyze tumor-infiltrating lymphocytes.

Protocol 2: Representative In Vivo Efficacy Study in a Syngeneic Orthotopic Glioma Model

Note: Specific in vivo data for this compound in glioma models is limited in publicly available literature. The following protocol is based on studies with other small molecule PD-1/PD-L1 inhibitors in similar models and should be adapted and optimized.

1. Materials and Reagents:

  • Small molecule PD-1/PD-L1 inhibitor (e.g., this compound)

  • Vehicle for formulation

  • GL261 murine glioma cells

  • 6-8 week old female C57BL/6 mice

  • Stereotactic injection apparatus

  • Hamilton syringe

  • Anesthetic and analgesic agents

2. Orthotopic Tumor Cell Implantation:

  • Culture and harvest GL261 cells as described in Protocol 1. Resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Anesthetize the mouse and secure it in the stereotactic frame.

  • Create a small burr hole in the skull at the desired coordinates for intracerebral injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Slowly inject 2 µL of the cell suspension (1 x 10^5 cells) into the brain parenchyma at a depth of 3 mm.

  • Close the incision with sutures or surgical glue and provide post-operative care, including analgesics.

3. Treatment and Monitoring:

  • Allow tumors to establish for 5-7 days post-implantation.

  • Randomize mice into treatment and control groups.

  • Administer the small molecule PD-1/PD-L1 inhibitor or vehicle control orally once daily.

  • Monitor the health of the mice daily, paying attention to neurological symptoms and body weight loss.

  • The primary endpoint is typically overall survival. Monitor mice until they exhibit predefined humane endpoints (e.g., >20% body weight loss, severe neurological deficits).

4. Endpoint Analysis:

  • Record the date of death or euthanasia for each mouse to generate Kaplan-Meier survival curves.

  • Analyze the statistical significance of the difference in survival between the treatment and control groups using the log-rank test.

  • At the time of euthanasia, brains can be harvested, fixed in formalin, and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining to confirm tumor presence and size, immunohistochemistry for immune cell infiltration).

Concluding Remarks

This compound (CA-170) is a promising oral small molecule inhibitor of the PD-1/PD-L1 and VISTA pathways with demonstrated preclinical anti-tumor efficacy in various mouse models. The provided protocols offer a framework for researchers to further investigate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. Careful consideration of the specific tumor model, dosing regimen, and endpoints will be crucial for the successful design and interpretation of in vivo studies.

References

Application Notes and Protocols for PD-1-IN-17: A Small Molecule Inhibitor of the PD-1/PD-L1 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility, preparation, and experimental use of PD-1-IN-17, a potent small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway. The provided methodologies are intended to guide researchers in designing and executing robust in vitro and in vivo experiments.

Product Information

This compound is a potent inhibitor of the PD-1/PD-L1 interaction with a reported IC50 value of 26.8 nM. It has been identified as a promising candidate for the development of novel cancer immunotherapies. By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, this compound can restore anti-tumor immunity.

Solubility Data

The solubility of this compound in various solvents is crucial for the preparation of stock solutions and experimental formulations. The following table summarizes the available solubility data.

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO)125 mg/mL (333.91 mM)Ultrasonic treatment may be needed. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.
In vivo Formulation 1≥ 2.08 mg/mL (5.56 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution.
In vivo Formulation 2≥ 2.08 mg/mL (5.56 mM)10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution.
In vivo Formulation 3≥ 2.08 mg/mL (5.56 mM)10% DMSO, 90% Corn Oil. Results in a clear solution. Caution is advised for dosing periods exceeding half a month.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture absorption.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 374.35 g/mol , 3.74 mg of the compound is needed.

  • Add the calculated amount of this compound powder to a sterile tube.

  • Add the corresponding volume of anhydrous DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months in a sealed, moisture-free container.

In Vitro Cell-Based PD-1/PD-L1 Blockade Assay

This protocol is adapted from established methods for small molecule inhibitors of the PD-1/PD-L1 pathway and can be used to evaluate the potency of this compound in a cellular context.[1] This assay utilizes co-cultured cells: an artificial Antigen-Presenting Cell line (aAPC) expressing human PD-L1 and a T-cell reporter line expressing human PD-1 and an NFAT-luciferase reporter.[1]

Materials:

  • PD-L1 expressing aAPC/CHO-K1 cells

  • PD-1 Effector (Jurkat) cells with NFAT-luciferase reporter

  • Cell culture medium (e.g., RPMI 1640 with 1% FBS)

  • This compound stock solution (in DMSO)

  • White, flat-bottom 96-well assay plates

  • Luminescence detection reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture PD-L1 aAPC/CHO-K1 and PD-1 Effector Jurkat cells according to standard protocols.

    • Seed the PD-L1 aAPC/CHO-K1 cells in a white 96-well plate at a density of 10,000 cells per well and incubate for 24 hours prior to the assay.[1]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the this compound stock solution in DMSO.

    • Further dilute the compound in the assay medium (RPMI 1640 with 1% FBS) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).[2]

    • Carefully remove 95 µL of the medium from the wells containing the aAPCs and add 40 µL of the diluted this compound.[1]

  • Co-culture and Incubation:

    • Add 20,000 PD-1 Effector Jurkat cells in 40 µL of assay medium to each well.[1]

    • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • After incubation, allow the plate to equilibrate to room temperature.

    • Add the luminescence detection reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the activation of T-cells, which is inhibited by the PD-1/PD-L1 interaction.

    • An increase in luminescence in the presence of this compound indicates the blockade of the PD-1/PD-L1 pathway.

    • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Preparation of this compound for In Vivo Studies

The following protocols describe the preparation of this compound formulations suitable for administration in animal models.

Formulation 1 (PEG300/Tween-80/Saline):

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final working solution, add 100 µL of the DMSO stock solution to a sterile tube.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline and mix until a clear solution is obtained.

  • The final concentration will be ≥ 2.08 mg/mL.

Formulation 2 (SBE-β-CD/Saline):

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained.

  • The final concentration will be ≥ 2.08 mg/mL.

Formulation 3 (Corn Oil):

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear solution is obtained.

  • Note: This formulation may not be suitable for long-term dosing studies.

Visualizations

PD-1/PD-L1 Signaling Pathway

PD1_Signaling_Pathway cluster_Tumor_Cell Tumor Cell cluster_T_Cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition MHC MHC TCR TCR MHC->TCR Activation SHP2 SHP2 PD1->SHP2 Recruits PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K SHP2->PI3K AKT AKT PI3K->AKT Proliferation T-Cell Proliferation & Survival AKT->Proliferation Effector Effector Function AKT->Effector PD1_IN_17 This compound PD1_IN_17->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for this compound Preparation

Experimental_Workflow cluster_Stock_Solution Stock Solution Preparation cluster_In_Vitro_Prep In Vitro Assay Preparation cluster_In_Vivo_Prep In Vivo Formulation A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Vortex/Sonicate for complete dissolution B->C D Aliquot and Store at -20°C or -80°C C->D E Thaw Stock Solution D->E I Mix DMSO Stock with Vehicle D->I F Prepare Serial Dilutions in Assay Medium E->F G Add to Cell Culture Plate F->G H Prepare Vehicle (e.g., PEG300/Tween-80/Saline) H->I J Ensure Clear Solution I->J

Caption: Workflow for the preparation of this compound for in vitro and in vivo experiments.

References

Application Notes and Protocols for Utilizing PD-1-IN-17 in T-cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1][2] In normal physiological conditions, this pathway helps to prevent autoimmunity.[1] However, many cancer cells exploit this mechanism by overexpressing PD-L1, leading to the suppression of T-cell-mediated anti-tumor immunity.[3] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are a promising class of therapeutics for cancer immunotherapy, offering potential advantages over monoclonal antibodies such as oral bioavailability and improved tumor penetration.[4]

PD-1-IN-17 is a novel, potent, and selective small molecule inhibitor of the PD-1/PD-L1 signaling pathway. These application notes provide detailed protocols for assessing the biological activity of this compound in T-cell proliferation assays, a fundamental method for evaluating the efficacy of immune checkpoint inhibitors. The provided methodologies for both Carboxyfluorescein succinimidyl ester (CFSE) and Bromodeoxyuridine (BrdU) assays will enable researchers to quantify the ability of this compound to restore T-cell proliferation in the presence of immunosuppressive signals.

Mechanism of Action

PD-1 is a cell surface receptor expressed on activated T-cells.[1] When engaged by its ligand, PD-L1, on antigen-presenting cells or tumor cells, PD-1 transduces an inhibitory signal that suppresses T-cell receptor (TCR) signaling.[5] This leads to the inhibition of key downstream pathways, including the PI3K/Akt and Ras/MEK/Erk pathways, which are essential for T-cell proliferation, cytokine production, and survival.[6] this compound is designed to physically obstruct the interaction between PD-1 and PD-L1, thereby preventing the initiation of this inhibitory cascade and restoring T-cell effector functions.

Signaling Pathways and Experimental Workflow

PD1_Signaling_Pathway PD-1 Signaling Pathway Inhibition by this compound cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Ras_MEK_Erk Ras/MEK/Erk Pathway TCR->Ras_MEK_Erk PD1->PI3K_Akt PD1->Ras_MEK_Erk Proliferation T-Cell Proliferation PI3K_Akt->Proliferation Ras_MEK_Erk->Proliferation PD1_IN_17 This compound PD1_IN_17->PDL1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by this compound.

TCell_Proliferation_Assay_Workflow Experimental Workflow for T-Cell Proliferation Assay Isolate_PBMCs 1. Isolate PBMCs Label_TCells 2. Label T-Cells (CFSE or BrdU) Isolate_PBMCs->Label_TCells Stimulate_TCells 3. Stimulate T-Cells (e.g., anti-CD3/CD28) Label_TCells->Stimulate_TCells Add_PDL1 4. Add Recombinant PD-L1 Stimulate_TCells->Add_PDL1 Treat_Inhibitor 5. Treat with this compound (Dose-Response) Add_PDL1->Treat_Inhibitor Incubate 6. Incubate for 72-96 hours Treat_Inhibitor->Incubate Analyze 7. Analyze Proliferation (Flow Cytometry) Incubate->Analyze

Caption: General workflow for assessing this compound in a T-cell proliferation assay.

Quantitative Data Summary

The following tables present representative data from T-cell proliferation assays using known small molecule inhibitors of the PD-1/PD-L1 pathway. This data is intended to serve as a benchmark for evaluating the potency of this compound.

Table 1: Potency of Small Molecule PD-1/PD-L1 Inhibitors in T-Cell Proliferation Assays

CompoundAssay TypeCell TypeStimulationIC50 / EC50Reference
BMS-1001IL-2 ReleaseHuman PBMCsStaphylococcal Enterotoxin B (SEB)~1 µM (EC50)[1][7]
BMS-1166IL-2 ReleaseHuman PBMCsStaphylococcal Enterotoxin B (SEB)~1 µM (EC50)[1][7]
CA-170T-cell ProliferationHuman PBMCsRecall AntigenDose-dependent rescue of inhibition[7]
AnidulafunginCytotoxicityA549 & LLC cells-170.6 µg/mL & 160.9 µg/mL (IC50)[4]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on specific assay conditions and should be determined empirically for this compound.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

Objective: To measure the dose-dependent effect of this compound on T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) using flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)

  • Recombinant Human PD-L1/Fc Chimera Protein

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Wash isolated PBMCs with PBS.

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Seeding and Stimulation:

    • Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium.

    • Seed 2 x 10^5 cells per well in a 96-well round-bottom plate.

    • Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T-cell proliferation.

    • Add recombinant human PD-L1 (10 µg/mL) to induce T-cell inhibition.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration does not exceed 0.1%.

    • Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO) and an unstimulated control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and transfer them to FACS tubes.

    • Wash the cells with PBS.

    • Stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired.

    • Acquire data on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.

    • Analyze the data using appropriate software to determine the percentage of proliferating cells and the proliferation index based on the dilution of CFSE fluorescence.

Protocol 2: T-Cell Proliferation Assay using BrdU

Objective: To measure the dose-dependent effect of this compound on T-cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • PBMCs, culture medium, stimulation reagents, and this compound as described in Protocol 1.

  • BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, and detection reagents).

  • 96-well flat-bottom plate.

  • Microplate reader.

Procedure:

  • Isolate and Seed PBMCs:

    • Isolate PBMCs as described previously.

    • Seed 2 x 10^5 cells per well in a 96-well flat-bottom plate in complete RPMI-1640 medium.

  • Stimulation and Treatment:

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies and add recombinant human PD-L1 as described in Protocol 1.

    • Add serial dilutions of this compound to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • BrdU Labeling:

    • Add BrdU labeling reagent to each well according to the manufacturer's instructions.

    • Incubate for an additional 18-24 hours.[8]

  • Cell Fixation and DNA Denaturation:

    • Centrifuge the plate and carefully remove the culture medium.

    • Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[8]

  • Immunodetection:

    • Remove the fixing/denaturing solution and wash the wells with the provided wash buffer.

    • Add the anti-BrdU detection antibody to each well and incubate for 1 hour at room temperature.[8]

    • Wash the wells and add the secondary antibody conjugate. Incubate as recommended by the manufacturer.

  • Signal Development and Measurement:

    • Add the substrate solution and incubate until color development is sufficient.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of proliferation relative to the control wells and determine the IC50 value for this compound.

Conclusion

The provided protocols offer robust and reliable methods for evaluating the efficacy of the small molecule inhibitor this compound in restoring T-cell proliferation. By utilizing these assays, researchers can obtain quantitative data to characterize the potency and mechanism of action of this and other novel immune checkpoint inhibitors, thereby accelerating the development of new cancer immunotherapies.

References

Application of PD-1-IN-17 in Cancer Cell Co-Culture Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: No public domain information is available for a specific compound designated "PD-1-IN-17." The following application notes and protocols are based on the established mechanisms and experimental data for representative small-molecule PD-1/PD-L1 inhibitors used in cancer cell co-culture systems. Researchers should adapt these protocols to their specific small-molecule inhibitor of interest.

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint molecules that regulate T-cell activation and immune tolerance.[1][2] Many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response.[2][3] Small-molecule inhibitors designed to block the PD-1/PD-L1 interaction can restore T-cell function and enhance anti-tumor immunity.[4]

This document provides detailed application notes and protocols for the use of a representative small-molecule PD-1/PD-L1 inhibitor, referred to here as this compound, in cancer cell co-culture systems. These systems are crucial for evaluating the efficacy of such inhibitors in a controlled in vitro environment that mimics the tumor microenvironment.

Mechanism of Action

This compound is a small-molecule inhibitor that disrupts the interaction between PD-1 and PD-L1. By binding to PD-L1, it prevents the engagement of PD-1 on T cells, thereby blocking the inhibitory downstream signaling cascade.[4] This restores T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, cytokine production (e.g., IFN-γ and IL-2), and enhanced cytotoxic activity against tumor cells.[5]

cluster_tcell T-Cell cluster_tumor Tumor Cell TCR TCR MHC MHC TCR->MHC Antigen Presentation PD1 PD-1 Inhibition Inhibition of T-Cell Function PD1->Inhibition Inhibitory Signal Activation T-Cell Activation MHC->Activation Stimulatory Signal PDL1 PD-L1 PDL1->PD1 Inhibitory Interaction PD1IN17 This compound PD1IN17->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.

Data Presentation

Table 1: Effect of this compound on T-Cell Activation in a Co-culture System
Treatment GroupConcentration (µM)IFN-γ Secretion (pg/mL)% CD107a+ CD8+ T cells
Untreated Control-150 ± 255.2 ± 1.1
This compound1450 ± 5015.8 ± 2.5
This compound10800 ± 7528.4 ± 3.2
Anti-PD-L1 Ab10 µg/mL850 ± 8030.1 ± 3.5

Data are representative and presented as mean ± standard deviation.

Table 2: Cytotoxicity of Co-cultured T-cells on Tumor Cells
Treatment GroupConcentration (µM)% Tumor Cell Lysis
T-cells only-5 ± 1.5
T-cells + Tumor Cells (untreated)-12 ± 2.0
T-cells + Tumor Cells + this compound135 ± 4.1
T-cells + Tumor Cells + this compound1062 ± 5.5

Data are representative and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cancer Cell and Immune Cell Co-culture for T-Cell Activation Assay

This protocol details the co-culture of cancer cells with peripheral blood mononuclear cells (PBMCs) to assess the effect of this compound on T-cell activation.

Materials:

  • Cancer cell line (e.g., MDA-MB-231, A375)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Anti-PD-L1 antibody (positive control)

  • RPMI-1640 medium with 10% FBS

  • IFN-γ (for upregulation of PD-L1 expression)

  • Anti-CD3/CD28 beads (for T-cell stimulation)

  • 96-well flat-bottom plates

Procedure:

  • Cancer Cell Preparation:

    • Culture cancer cells to 80% confluency.

    • To enhance PD-L1 expression, treat cancer cells with 100 ng/mL IFN-γ for 24-48 hours prior to co-culture.[6]

    • Harvest, wash, and resuspend cancer cells in RPMI-1640.

  • PBMC Isolation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash and resuspend PBMCs in RPMI-1640.

  • Co-culture Setup:

    • Seed cancer cells at 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

    • Add PBMCs to the cancer cells at an effector-to-target (E:T) ratio of 10:1.

    • Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM). Include untreated and vehicle controls.

    • Add anti-PD-L1 antibody as a positive control.

    • Add anti-CD3/CD28 beads to stimulate T-cell activation.

  • Incubation:

    • Incubate the co-culture plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • Readouts:

    • Cytokine Analysis: Collect the supernatant and measure IFN-γ and IL-2 levels using ELISA or a multiplex cytokine assay.

    • T-cell Activation Marker Analysis: Harvest the cells and stain for T-cell surface markers (CD3, CD8) and activation markers (e.g., CD69, CD25, CD107a) for analysis by flow cytometry.[6]

cluster_prep Preparation cluster_coculture Co-culture cluster_incubation Incubation cluster_analysis Analysis CancerCells Culture & IFN-γ treat Cancer Cells Setup Seed Cancer Cells Add PBMCs (10:1 E:T) Add this compound CancerCells->Setup PBMCs Isolate PBMCs PBMCs->Setup Incubate Incubate 72h 37°C, 5% CO2 Setup->Incubate Cytokine ELISA for IFN-γ Incubate->Cytokine Flow Flow Cytometry for CD107a on CD8+ T-cells Incubate->Flow

Caption: Experimental Workflow for T-Cell Activation Assay.

Protocol 2: Cytotoxicity Assay

This protocol measures the ability of T-cells, activated by this compound, to kill cancer cells in a co-culture system.

Materials:

  • Target cancer cells expressing a reporter (e.g., Luciferase or GFP)

  • Effector T-cells (isolated from PBMCs)

  • This compound

  • Assay medium (e.g., RPMI-1640 with 2% FBS)

  • 96-well white or clear-bottom plates

  • Luciferase substrate or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture and harvest target cancer cells.

    • Isolate and activate effector T-cells.

  • Co-culture Setup:

    • Seed target cancer cells at 1 x 10^4 cells/well in a 96-well plate.

    • Add effector T-cells at various E:T ratios (e.g., 5:1, 10:1, 20:1).

    • Add this compound at desired concentrations. Include controls.

  • Incubation:

    • Incubate for 4-24 hours at 37°C.

  • Measurement of Cell Lysis:

    • For luciferase-expressing cells, add luciferase substrate and measure luminescence.

    • For GFP-expressing cells, measure fluorescence.

    • Alternatively, use a lactate (B86563) dehydrogenase (LDH) release assay.

  • Calculation of Cytotoxicity:

    • Percent specific lysis = 100 x [(Spontaneous release - Experimental release) / (Maximum release - Spontaneous release)].

Conclusion

The provided application notes and protocols offer a framework for evaluating the efficacy of the small-molecule PD-1/PD-L1 inhibitor, this compound, in cancer cell co-culture systems. These assays are essential for characterizing the compound's ability to restore anti-tumor T-cell responses. Researchers should optimize these protocols for their specific cell systems and experimental goals. The use of well-defined co-culture models will contribute to a better understanding of the therapeutic potential of novel immune checkpoint inhibitors.

References

Evaluating the Antitumor Activity of PD-1-IN-17: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of PD-1-IN-17, a small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway, in syngeneic mouse tumor models. The protocols outlined below are designed to assess the in vivo antitumor efficacy and pharmacodynamic effects of this class of immunomodulatory agents.

Introduction to PD-1/PD-L1 Pathway and Inhibition

The PD-1 receptor, expressed on activated T cells, and its ligand, PD-L1, found on various cells including tumor cells, form a critical immune checkpoint pathway.[1][2] The engagement of PD-1 by PD-L1 transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, allowing cancer cells to evade immune destruction.[3][4] Inhibition of the PD-1/PD-L1 interaction has emerged as a cornerstone of cancer immunotherapy, with monoclonal antibodies against either protein demonstrating significant clinical success.[5][6]

Small molecule inhibitors like this compound offer a promising alternative to antibody-based therapies, with potential advantages in oral bioavailability, tissue penetration, and possibly a different safety profile.[7][8] this compound is an inhibitor of the PD-1 signaling pathway that has been shown to reverse the inhibition of isolated mouse splenocyte proliferation at a concentration of 100 nM.[9][10] Evaluating the in vivo efficacy of such compounds is crucial for their development as cancer therapeutics.

Animal Models for Evaluating this compound

Syngeneic mouse tumor models are the most appropriate system for evaluating the antitumor activity of this compound. These models utilize immunocompetent mice, allowing for the study of the drug's effect on a fully functional immune system.[11][12] The choice of tumor cell line and mouse strain is critical and must be genetically matched (e.g., MC38 colon adenocarcinoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice).[7] Humanized mouse models, which are immunodeficient mice engrafted with human immune cells and tumors, can also be used, particularly for compounds with high specificity for human PD-1/PD-L1.

Data Presentation: In Vivo Efficacy of Small Molecule PD-1/PD-L1 Inhibitors

The following tables summarize representative quantitative data from preclinical studies of various small molecule PD-1/PD-L1 inhibitors in syngeneic mouse models. This data is provided as a reference for the expected outcomes of in vivo efficacy studies with compounds like this compound.

Table 1: Antitumor Efficacy of Representative Small Molecule PD-1/PD-L1 Inhibitors in Syngeneic Mouse Models

CompoundDose and RouteMouse StrainTumor ModelKey Efficacy ResultsReference
SCL-1 50 mg/kg, oralBALB/cCT26 (colon)Significant tumor growth inhibition[12]
100 mg/kg, oralC57BL/6LLC (lung)Moderate tumor growth inhibition[12]
PDI-1 4 mg/kg, i.p.C57BL/6JB16-F10 (melanoma)Significant reduction in tumor growth[7]
X14 10 mg/kg, oralBALB/c4T1 (breast)66% Tumor Growth Inhibition (TGI)[7]
CCX559 Not specified, oralC57BL/6MC38 (colon)Dose-dependent tumor growth suppression[7]

Table 2: Immunomodulatory Effects of Small Molecule PD-1/PD-L1 Inhibitors in the Tumor Microenvironment

CompoundTumor ModelKey Immunomodulatory EffectsReference
SCL-1 VariousIncreased infiltration of CD8+ T cells[12]
PDI-1 B16-F10Increased CD8+ T cells, decreased FoxP3+ T cells[7]
X14 4T1Enhanced T-cell infiltration[7]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol details a typical workflow for assessing the antitumor efficacy of this compound in a subcutaneous syngeneic mouse tumor model.

1. Materials and Reagents

  • Compound: this compound

  • Vehicle: To be determined based on the compound's solubility (e.g., 0.5% methylcellulose (B11928114) in water, 10% DMSO/90% corn oil).[7]

  • Animals: 6-8 week old female C57BL/6 or BALB/c mice.[7]

  • Tumor Cells: Syngeneic tumor cell line (e.g., MC38, CT26, B16-F10).

  • Reagents: Matrigel (optional), sterile PBS, cell counting solution, anesthesia.

2. Tumor Cell Culture and Implantation

  • Culture tumor cells in appropriate media and conditions to maintain logarithmic growth.

  • Harvest cells and wash with sterile PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel (optional, can improve tumor take rate) at a concentration of 5x10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5x10^5 cells) into the flank of each mouse.[7]

3. Dosing and Monitoring

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the dosing formulation of this compound in the selected vehicle.

  • Administer this compound or vehicle to the respective groups via the determined route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., once daily).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[7]

  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.[7]

4. Endpoint and Analysis

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration.

  • At the endpoint, euthanize the mice and excise the tumors.

  • Weigh the excised tumors.

  • Process a portion of the tumor for pharmacodynamic analysis (see Protocol 2).

  • Analyze the data by comparing tumor growth curves and final tumor weights between the treatment and control groups.

Protocol 2: Pharmacodynamic Analysis of the Tumor Microenvironment

This protocol outlines methods to assess the immunological changes within the tumor microenvironment following treatment with this compound.

1. Sample Preparation

  • Excise tumors at the study endpoint and divide them for different analyses.

  • For flow cytometry, mechanically and enzymatically digest the tumor tissue to create a single-cell suspension.

  • For immunohistochemistry (IHC), fix the tumor tissue in formalin and embed in paraffin.

2. Flow Cytometry

  • Stain the single-cell suspension with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B).

  • Analyze the stained cells using a flow cytometer to quantify the populations of different immune cells (e.g., tumor-infiltrating lymphocytes, regulatory T cells).

3. Immunohistochemistry (IHC)

  • Section the paraffin-embedded tumor tissue.

  • Perform IHC staining for markers of interest, such as CD8, to visualize the infiltration and localization of immune cells within the tumor.

Mandatory Visualizations

PD1_Signaling_Pathway PD-1 Signaling Pathway and Inhibition by this compound cluster_tumor Tumor Cell cluster_tcell T Cell Tumor_Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation T_Cell T Cell SHP2 SHP-2 PD1->SHP2 Recruits PI3K PI3K/AKT Pathway TCR->PI3K Activation SHP2->PI3K Inhibition Effector T Cell Effector Functions (Cytotoxicity, Cytokine Release) PI3K->Effector Promotes PD1_IN_17 This compound PD1_IN_17->PD1 Inhibits Interaction

Caption: PD-1 Signaling Pathway Inhibition.

Experimental_Workflow In Vivo Efficacy Study Workflow Start Start Cell_Culture Tumor Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size (50-100 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing Daily Dosing with This compound or Vehicle Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Dosing->Monitoring Monitoring->Dosing Repeat Endpoint Endpoint Criteria Met (e.g., tumor size) Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, Pharmacodynamic Analysis Endpoint->Analysis End End Analysis->End

Caption: Experimental Workflow for In Vivo Studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PD-1-IN-17 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PD-1-IN-17, a potent small molecule inhibitor of the PD-1/PD-L1 interaction. This resource is designed for researchers, scientists, and drug development professionals to help navigate experimental challenges and ensure reliable, reproducible results. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to address common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that disrupts the interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1).[1][2] The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and proliferation.[3] By blocking this interaction, this compound can enhance T-cell responses against tumor cells, making it a compound of interest for cancer immunotherapy research.[4]

Q2: What is the reported potency of this compound?

PD-1/PD-L1-IN-17 has been reported to be a potent inhibitor of the PD-1/PD-L1 interaction with an IC50 value of 26.8 nM.[1][2]

Q3: I am observing a different IC50 value in my cell-based assay compared to the published biochemical assay value. Why is there a discrepancy?

Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors:

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[5]

  • Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps, reducing its effective intracellular concentration.[5]

  • Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target.[5]

  • Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[5]

  • Assay Conditions: Differences in assay conditions such as cell type, cell density, incubation time, and reagent concentrations can all contribute to variability.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected potency (High IC50 values)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Instability - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2][6] - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][7] - Protect the compound from light.[6] - Perform a stability test of the compound under your specific experimental conditions (e.g., in culture media at 37°C) using techniques like HPLC.[6]
Poor Cell Permeability - Increase the incubation time to allow for better cell penetration. - Use a different cell line that may have better uptake of the compound.
Compound Aggregation - Visually inspect the compound solution for any cloudiness or precipitate.[5] - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to help disrupt potential aggregates.[5]
High Cell Density - Optimize the cell seeding density. Too many cells can deplete the compound from the media.
Assay Variability - Ensure consistent cell passage numbers and health. - Standardize all incubation times and temperatures. - Use a positive control (e.g., a known anti-PD-1 antibody) to ensure the assay is performing as expected.
Issue 2: High background signal or non-specific effects

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Off-Target Effects - Use a structurally unrelated inhibitor targeting the PD-1/PD-L1 pathway to confirm that the observed phenotype is on-target.[5] - Employ a negative control analog of this compound if available.[5] - Perform target engagement studies, such as a cellular thermal shift assay (CETSA), to verify that this compound is binding to PD-1 in your cells.[5]
Compound Cytotoxicity - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to ensure the observed effects are not due to cell death.
Solvent Effects - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

Quantitative Data Summary

Compound Target IC50 Reference
PD-1/PD-L1-IN-17PD-1/PD-L1 Interaction26.8 nM[1][2]
This compoundPD-1Inhibits 92% splenocyte proliferation at 100 nM[7]

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay with this compound

This protocol provides a general workflow to assess the effect of this compound on T-cell activation in a co-culture system.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • CHO-K1 cell line engineered to express human PD-L1 and a T-cell receptor activator (CHO-K1/TCRAct/hPD-L1)[8]

  • This compound

  • Anti-PD-1 antibody (positive control)

  • Isotype control antibody

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD69, anti-CD25)

Procedure:

  • Prepare Cells:

    • Culture and maintain PBMCs and CHO-K1/TCRAct/hPD-L1 cells according to standard protocols.

    • Isolate CD4+ or CD8+ T-cells from PBMCs if a purified T-cell population is desired.

  • Set up Co-culture:

    • Seed CHO-K1/TCRAct/hPD-L1 cells in a 96-well plate and allow them to adhere overnight.

    • On the day of the experiment, add PBMCs or isolated T-cells to the wells containing the CHO-K1 cells.

  • Treat with Inhibitor:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound, positive control (anti-PD-1 antibody), and vehicle control (e.g., DMSO) to the appropriate wells.

  • Incubation:

    • Incubate the co-culture plate at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

  • Analyze T-Cell Activation:

    • Harvest the non-adherent cells (PBMCs/T-cells).

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers of activation (e.g., CD69, CD25).

    • Analyze the expression of activation markers on CD4+ and CD8+ T-cell populations using a flow cytometer.[8]

  • Data Analysis:

    • Quantify the percentage of activated T-cells (e.g., CD69+ or CD25+) in each treatment group.

    • Plot the dose-response curve for this compound and calculate the EC50 value.

Visualizations

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_Tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_TCR MHC-Antigen TCR TCR MHC_TCR->TCR Signal 1 SHP2 SHP2 PD1->SHP2 Recruits T_cell_activation T-Cell Activation (Proliferation, Cytokine Release) TCR->T_cell_activation Activates PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Inhibits RAS_MEK_ERK RAS/MEK/ERK Pathway SHP2->RAS_MEK_ERK Inhibits PI3K_AKT->T_cell_activation Promotes RAS_MEK_ERK->T_cell_activation Promotes PD1_IN_17 This compound PD1_IN_17->PDL1 PD1_IN_17->PD1 Blocks Interaction

Caption: PD-1/PD-L1 Signaling Pathway and the Action of this compound.

Experimental_Workflow start Start prepare_cells Prepare Target Cells (e.g., PD-L1 expressing cells) and Effector Cells (e.g., T-cells) start->prepare_cells seed_cells Seed Target Cells in Plate prepare_cells->seed_cells add_inhibitor Add this compound (at various concentrations) seed_cells->add_inhibitor add_tcells Add Effector T-Cells add_inhibitor->add_tcells incubate Co-culture Incubation (24-72 hours) add_tcells->incubate analyze Analyze T-Cell Response (e.g., Activation Markers, Cytokine Release) incubate->analyze data_analysis Data Analysis (IC50/EC50 determination) analyze->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Tree cluster_potency Low Potency / High IC50 cluster_background High Background / Non-specific Effects start Inconsistent/Poor Results with this compound check_compound Check Compound Stability (Fresh stock, storage) start->check_compound Issue: Low Potency check_off_target Evaluate Off-Target Effects (Use control compounds) start->check_off_target Issue: High Background check_assay Review Assay Conditions (Cell density, incubation time) check_compound->check_assay check_aggregation Investigate Aggregation (Visual, add detergent) check_assay->check_aggregation check_cytotoxicity Assess Cytotoxicity (Viability assay) check_off_target->check_cytotoxicity check_solvent Verify Solvent Concentration check_cytotoxicity->check_solvent

References

Technical Support Center: Optimizing PD-1-IN-17 Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of PD-1-IN-17 for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, with a reported IC50 value of 26.8 nM.[1] Its mechanism of action involves disrupting the binding of PD-1, an immune checkpoint receptor expressed on activated T cells, to its ligand PD-L1, which can be expressed on tumor cells.[2][3] By blocking this interaction, this compound prevents the delivery of an inhibitory signal to T cells, thereby restoring their ability to recognize and eliminate cancer cells.[2][3]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[4] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental medium.[5][6]

Q3: What is a good starting concentration range for my in vitro experiments?

Given the IC50 of 26.8 nM, a sensible starting point for in vitro assays would be to test a concentration range that brackets this value. A typical 10-point, 3-fold serial dilution starting from 1 µM down to the low nanomolar or picomolar range is recommended to establish a dose-response curve. Based on available data for similar compounds, a starting concentration range of 0.1 to 100 µM can be considered for initial screening in cell viability assays.[7] For target-specific assays like PD-1/PD-L1 blockade, a lower concentration range may be more appropriate.

Q4: How should I handle the DMSO vehicle control in my experiments?

It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your assay. The final DMSO concentration in the culture medium should be kept low, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular toxicity or other off-target effects.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Aqueous Media The aqueous solubility of this compound is exceeded.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range for your cells.- Consider using a formulation with solubilizing excipients, but validate that the excipient does not interfere with the assay.[6]- Visually inspect for precipitates after dilution and before adding to cells.[5]
High Background or Non-Specific Effects - The compound may be aggregating at higher concentrations.- The compound may exhibit off-target activity.- Perform a concentration-response curve to check for a steep, non-saturating curve, which can be indicative of aggregation.[5]- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt aggregates.[5]- Test the inhibitor in a target-negative cell line to assess off-target effects.
Inconsistent Results Between Replicates - Inaccurate pipetting.- Uneven cell seeding.- Compound instability in culture medium.- Ensure proper mixing of all reagents and cell suspensions.- Use calibrated pipettes and follow good cell culture practices.- Assess the stability of this compound in your specific culture medium over the course of the experiment.[5]
No Observable Effect of the Inhibitor - The concentration range tested is too low.- The cell line used does not express PD-L1 or the necessary signaling components.- The assay endpoint is not sensitive enough.- Test a wider and higher concentration range of this compound.- Confirm PD-L1 expression on your target cells using techniques like flow cytometry or western blotting.- Optimize the assay parameters, such as incubation time or the specific cytokine being measured.

Quantitative Data Summary

Parameter Value Reference
IC50 (PD-1/PD-L1 Inhibition) 26.8 nM[1][8]
Splenocyte Proliferation Inhibition 92% at 100 nM[9]
Solubility in DMSO 10 mM[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a colorimetric assay to assess the impact of this compound on the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Target cancer cell line (e.g., a line known to express PD-L1)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 to 100 µM.[7] Also, prepare a vehicle control with the same final DMSO concentration.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol measures the release of cytokines (e.g., IL-2, IFN-γ) from T cells to assess the functional effect of PD-1/PD-L1 blockade by this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a T cell line)

  • Target cells (a cancer cell line expressing PD-L1)

  • Complete culture medium

  • 96-well cell culture plates

  • T cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or Staphylococcal enterotoxin B (SEB))

  • Human IL-2 or IFN-γ ELISA kit

  • Microplate reader

Procedure:

  • Co-culture effector cells and target cells at an optimized effector-to-target (E:T) ratio in a 96-well plate.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the diluted inhibitor or vehicle control to the co-culture wells.

  • Add a T cell activation stimulus to all wells except for the unstimulated control.[11]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.[11]

  • After incubation, centrifuge the plate and carefully collect the supernatant.[11]

  • Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Compare the cytokine levels in the this compound-treated wells to the vehicle control to determine the effect on T cell activation.

Visualizations

PD1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition cluster_0 T Cell cluster_1 Tumor Cell TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activation MHC MHC PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits PDL1 PD-L1 PD1->PDL1 Binding SHP2->PI3K_AKT Inhibits T Cell Activation\n(Proliferation, Cytokine Release) T Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->T Cell Activation\n(Proliferation, Cytokine Release) Leads to PD1_IN_17 This compound PD1_IN_17->PDL1 Blocks

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow General Experimental Workflow for In Vitro Testing of this compound cluster_assays Perform Assays start Start prepare_stock Prepare 10 mM this compound Stock Solution in DMSO start->prepare_stock serial_dilution Prepare Serial Dilutions in Culture Medium prepare_stock->serial_dilution add_compound Add this compound Dilutions and Vehicle Control to Cells serial_dilution->add_compound cell_seeding Seed Cells in 96-Well Plate cell_seeding->add_compound incubate Incubate for a Defined Period (e.g., 48-72h) add_compound->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay cytokine_assay Cytokine Release Assay (e.g., ELISA) incubate->cytokine_assay blockade_assay PD-1/PD-L1 Blockade Assay incubate->blockade_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis cytokine_assay->data_analysis blockade_assay->data_analysis end End data_analysis->end

Caption: A general experimental workflow for testing this compound in vitro.

References

Identifying and minimizing off-target effects of PD-1-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Identifying and Minimizing Off-Target Effects

Welcome to the technical support center for PD-1-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols will help you identify and minimize potential off-target effects, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a novel inhibitor like this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target, the PD-1 pathway.[1][2] These unintended interactions can lead to a variety of issues, including cytotoxicity, activation of unrelated signaling pathways, and misleading experimental outcomes, which could result in an incorrect interpretation of the compound's efficacy and mechanism of action.[1] Minimizing off-target effects is crucial for the development of safe and effective therapeutics.[2]

Q2: What are the common causes of off-target effects for small molecule inhibitors?

A2: Several factors can contribute to off-target effects:

  • Compound Reactivity: Some molecules are inherently reactive and can non-specifically bind to a wide range of proteins.[1]

  • Poor Selectivity: The inhibitor may have a similar binding affinity for multiple proteins that share structural similarities, such as the highly conserved ATP-binding pocket in kinases.[1][3]

  • High Concentrations: Using excessively high concentrations of the inhibitor increases the likelihood of it binding to lower-affinity, off-target molecules.[1]

  • Metabolite Activity: The compound can be metabolized by cells into active forms that have their own on- and off-target effects.[1]

Q3: What initial steps should I take to characterize the off-target profile of this compound?

A3: A crucial first step is to establish a "therapeutic window" by determining the concentration-response curves for both the intended on-target activity and general cytotoxicity.[1] This involves conducting a dose-response experiment for your primary endpoint (e.g., inhibition of PD-1 signaling) alongside a cytotoxicity assay (e.g., MTT or LDH assay) over a broad range of concentrations.[1] This will help you identify a concentration range that elicits the desired biological effect without causing significant cell death.[1]

Q4: How can I distinguish between on-target and off-target effects in my cellular assays?

A4: A multi-faceted approach is recommended:

  • Use Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps ensure that the observed effects are not due to the chemical scaffold itself.[2]

  • Genetic Knockdown/Knockout: Employ techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target (PD-1).[2][3] If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[2]

  • Rescue Experiments: Overexpressing a drug-resistant mutant of the intended target should rescue the on-target effects but not the off-target ones.[3][4]

  • Cell Line Controls: Test this compound in a cell line that does not express the intended target. Any observed effect in this cell line would be, by definition, off-target.[1]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations effective for PD-1 inhibition.

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[4] 2. Test inhibitors with different chemical scaffolds that target the same pathway.1. Identification of specific off-target kinases. 2. If cytotoxicity is still present with different scaffolds, it may be an on-target effect.[4]
Inappropriate Dosage 1. Conduct a detailed dose-response curve to find the lowest effective concentration.[4] 2. Consider dose interruption or reduction in your experimental design.[4]1. Reduced cytotoxicity while maintaining the desired on-target effect.[4] 2. Minimized off-target binding by using a lower inhibitor concentration.[4]
Compound Solubility Issues 1. Verify the solubility of this compound in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[4]Prevention of compound precipitation, which can lead to non-specific effects.[4]

Issue 2: Inconsistent or unexpected experimental results with this compound.

Possible Cause Troubleshooting Step Expected Outcome
Activation of Compensatory Signaling Pathways 1. Use Western blotting or phospho-proteomics to check for the activation of known compensatory pathways.[4] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[4]1. A clearer understanding of the cellular response to the inhibitor.[4] 2. More consistent and interpretable results.[4]
Inhibitor Instability Check the stability of this compound under your experimental conditions (e.g., in media at 37°C).Confirmation that the inhibitor remains active throughout the experiment.
Variable Target Expression Confirm the expression levels of PD-1 in all cell lines used via Western Blot or qPCR.Consistent target expression across experiments, leading to more reproducible results.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.[2]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.[2]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[2]

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.[2]

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[2]

  • Detection: Add a detection reagent to measure kinase activity (e.g., based on ADP production or substrate phosphorylation).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[2]

Example Data Summary:

KinaseIC50 (nM) for this compound
Primary Target (Hypothetical) 25
Off-Target Kinase 11,500
Off-Target Kinase 2>10,000
Off-Target Kinase 3950
Off-Target Kinase 4>10,000
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[2]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Analysis: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Affinity-Based Chemical Proteomics

Objective: To identify the direct binding partners of this compound in an unbiased, proteome-wide manner.

Methodology:

  • Probe Synthesis: Synthesize a probe version of this compound that includes a reactive group for covalent binding and a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment.

  • Cell Lysate Treatment: Incubate the probe with cell lysates to allow for binding to target proteins.

  • Enrichment: Use affinity purification (e.g., streptavidin beads for a biotin tag) to enrich for probe-bound proteins.

  • Protein Identification: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).[5]

  • Data Analysis: Compare the proteins identified from the this compound probe treatment to those from a control experiment to identify specific binding partners.

Visualizing Pathways and Workflows

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR PI3K PI3K/AKT Pathway TCR->PI3K RAS_RAF RAS-RAF-MEK-ERK Pathway TCR->RAS_RAF CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP2 PD1->SHP2 T_Cell_Activation T-Cell Activation, Proliferation, & Survival PI3K->T_Cell_Activation RAS_RAF->T_Cell_Activation SHP2->PI3K SHP2->RAS_RAF MHC MHC MHC->TCR Signal 1 B7 B7-1/B7-2 B7->CD28 Signal 2 PDL1 PD-L1/PD-L2 PDL1->PD1 Inhibitory Signal PD1_IN_17 This compound PD1_IN_17->PD1 Inhibition Off_Target_Workflow Start Start with Novel Inhibitor (this compound) Biochemical_Screening In Vitro Biochemical Screening (e.g., Kinome Scan) Start->Biochemical_Screening Cell_Based_Assays Cell-Based Assays (On-Target vs. Cytotoxicity) Start->Cell_Based_Assays Identify_Off_Targets Identify Potential Off-Targets Biochemical_Screening->Identify_Off_Targets Target_Engagement Confirm Target Engagement (e.g., CETSA) Cell_Based_Assays->Target_Engagement Proteome_Wide_Screening Proteome-Wide Screening (e.g., Chemical Proteomics) Target_Engagement->Proteome_Wide_Screening Proteome_Wide_Screening->Identify_Off_Targets Validate_Off_Targets Validate Off-Targets (Genetic & Pharmacological Approaches) Identify_Off_Targets->Validate_Off_Targets Minimize_Effects Minimize Off-Target Effects (Structure-Activity Relationship Studies) Validate_Off_Targets->Minimize_Effects Lead_Optimization Lead Optimization Minimize_Effects->Lead_Optimization Troubleshooting_Tree Start Inconsistent Experimental Results Check_Reagents Check Reagent Stability and Concentration Start->Check_Reagents Check_Target_Expression Verify Target Expression in Cell Lines Start->Check_Target_Expression Investigate_Off_Targets Investigate Potential Off-Target Effects Start->Investigate_Off_Targets Refine_Protocol Refine Experimental Protocol Check_Reagents->Refine_Protocol Check_Target_Expression->Refine_Protocol Assess_Compensatory_Pathways Assess Compensatory Pathway Activation Investigate_Off_Targets->Assess_Compensatory_Pathways Assess_Compensatory_Pathways->Refine_Protocol

References

Improving the stability and shelf-life of PD-1-IN-17 solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PD-1-IN-17. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of this compound solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) protein.[1][2] Its mechanism of action involves blocking the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often expressed on the surface of tumor cells.[3][4][5] This interaction normally sends an inhibitory signal to the T-cell, suppressing its anti-tumor activity.[6] By blocking this pathway, this compound helps to restore the immune system's ability to recognize and attack cancer cells.[7][8]

PD-1/PD-L1 Signaling Pathway and Inhibition cluster_0 Tumor Cell cluster_1 T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding MHC MHC TCR TCR MHC->TCR Activation Signal Inhibition T-Cell Inhibition (Exhaustion) PD-1->Inhibition Inhibitory Signal PD-1_IN-17 This compound PD-1_IN-17->PD-1 Blocks Interaction start Start: Compound Precipitation or Dissolution Issue check_solvent 1. Confirm correct solvent and concentration start->check_solvent sonicate 2. Gently warm (37°C) and sonicate the solution check_solvent->sonicate dissolved1 Is it dissolved? sonicate->dissolved1 check_storage 3. Review storage conditions. Was it stored correctly? (See FAQ Q3) dissolved1->check_storage No end_ok Solution is ready for use. Aliquot and store properly. dissolved1->end_ok Yes prepare_fresh 4. Prepare a fresh solution from new solid compound check_storage->prepare_fresh dissolved2 Does new solution dissolve? prepare_fresh->dissolved2 contact_support Contact Technical Support dissolved2->contact_support No dissolved2->end_ok Yes start Start: Stability Assessment prep_sample 1. Prepare Sample: Dilute stock solution in mobile phase start->prep_sample inject 2. Inject onto C18 HPLC Column prep_sample->inject run_gradient 3. Run Gradient Elution: (e.g., Water/Acetonitrile with 0.1% TFA) inject->run_gradient detect 4. Detect at UV 254/280 nm run_gradient->detect analyze 5. Analyze Chromatogram: - Calculate % Purity - Identify degradation peaks detect->analyze compare 6. Compare to t=0 and reference standard analyze->compare end End: Determine Stability compare->end

References

Technical Support Center: Refining PD-1-IN-17 Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing PD-1-IN-17 in primary cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction.[1] By blocking this immune checkpoint, this compound prevents the inhibitory signaling that suppresses T-cell activity, thereby restoring T-cell proliferation, cytokine production, and cytotoxic function.[2][3][4][5][6][7][8] This targeted disruption of the PD-1/PD-L1 pathway is a key strategy in cancer immunotherapy to enhance the body's natural anti-tumor immune response.[9][10]

Q2: What is the recommended starting concentration of this compound for primary cell experiments?

A2: The optimal concentration of this compound can vary depending on the primary cell type, donor variability, and specific experimental conditions. A good starting point is to perform a dose-response curve. Based on its reported IC50 value of 26.8 nM, we recommend starting with a concentration range that brackets this value.[1] A typical starting range could be from 1 nM to 1 µM. It is crucial to determine the optimal dose for your specific primary cell culture system.[11]

Q3: How should I dissolve and store this compound?

A3: For this compound, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[12] For long-term storage, the stock solution should be kept at -80°C. For short-term use, storing at -20°C for up to a month is acceptable.[12] Always refer to the manufacturer's specific instructions for solubility and storage conditions to ensure the compound's stability and activity.[13][14]

Q4: What are the expected outcomes of treating primary T cells with this compound?

A4: Treatment of activated primary T cells with an effective dose of this compound is expected to lead to:

  • Increased T-cell proliferation: Reversal of PD-1 mediated inhibition of cell cycle progression.[7]

  • Enhanced cytokine production: Increased secretion of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-2.[4][15][16]

  • Restored cytotoxic function: Enhanced ability of cytotoxic T lymphocytes (CTLs) to kill target cells.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low T-Cell Viability After Treatment High concentration of this compound or DMSO toxicity. Primary cells are sensitive to handling procedures.[17][18]Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Ensure the final DMSO concentration in the culture medium is below 0.1%. Minimize handling stress by following best practices for primary cell culture, such as gentle thawing and avoiding harsh centrifugation.[17][19]
No significant increase in T-cell activation (proliferation, cytokine release) after this compound treatment. Suboptimal concentration of this compound. Low PD-1 expression on primary T cells. Inadequate T-cell stimulation.Optimize the concentration of this compound through a dose-response study. Confirm PD-1 expression on your primary T cells using flow cytometry. PD-1 is upregulated on activated T cells.[20] Ensure robust T-cell activation using appropriate stimuli (e.g., anti-CD3/CD28 antibodies, or specific antigens).[21]
High variability between experimental replicates. Inherent donor-to-donor variability in primary cells. Inconsistent cell handling and plating.Use cells from multiple donors to account for biological variability. Standardize all experimental procedures, including cell thawing, counting, and plating. Ensure homogenous mixing of cells and reagents.
Unexpected off-target effects. The small molecule inhibitor may interact with other cellular targets.Review available literature for known off-target effects of this compound or similar compounds. Consider including appropriate negative controls and performing additional assays to investigate potential off-target signaling pathways.
Difficulty in detecting cytokine release. Inappropriate timing of supernatant collection. Low sensitivity of the detection method.Optimize the time point for supernatant collection based on the kinetics of cytokine release for your specific cell type.[15][22] Use a highly sensitive cytokine detection method such as ELISA, Luminex, or intracellular cytokine staining followed by flow cytometry.[15][23]

Experimental Protocols

Protocol 1: Primary T-Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of primary T cells.

Materials:

  • Isolated primary human T cells

  • This compound

  • Cell proliferation dye (e.g., CFSE)

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

  • Complete cell culture medium

  • 96-well cell culture plate

Methodology:

  • Label isolated primary T cells with a cell proliferation dye according to the manufacturer's instructions.

  • Seed the labeled T cells into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Prepare serial dilutions of this compound in complete cell culture medium and add to the respective wells. Include a vehicle control (DMSO).

  • Add T-cell activation reagents to the wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

  • Harvest the cells and analyze proliferation by flow cytometry, measuring the dilution of the proliferation dye.

Protocol 2: Cytokine Release Assay

This protocol quantifies the release of key cytokines from primary T cells following treatment with this compound.

Materials:

  • Isolated primary human T cells

  • This compound

  • T-cell activation reagents

  • Complete cell culture medium

  • 96-well cell culture plate

  • ELISA or Luminex kit for desired cytokines (e.g., IFN-γ, TNF-α, IL-2)

Methodology:

  • Seed primary T cells into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Add serial dilutions of this compound to the wells, including a vehicle control.

  • Stimulate the T cells with activation reagents.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours (optimize incubation time for specific cytokines).[22][24]

  • Centrifuge the plate and carefully collect the supernatant.

  • Measure the concentration of cytokines in the supernatant using an ELISA or Luminex assay according to the manufacturer's protocol.[15][25]

Visualizations

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Activation Signal 1 SHP2 SHP2 PD1->SHP2 PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K Co-stimulation Signal 2 SHP2->PI3K Inhibition AKT AKT PI3K->AKT Proliferation Proliferation & Cytokine Release AKT->Proliferation PD1_IN_17 This compound PD1_IN_17->PD1 Blocks Interaction

Caption: PD-1 Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Analysis Data Analysis Start Isolate Primary T Cells Label Label with Proliferation Dye (Optional) Start->Label Plate Plate Cells Label->Plate Treat Add this compound & Stimuli Plate->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells & Supernatant Incubate->Harvest Flow Flow Cytometry (Proliferation) Harvest->Flow ELISA ELISA / Luminex (Cytokines) Harvest->ELISA Results Analyze Results Flow->Results ELISA->Results

Caption: General Experimental Workflow for this compound Treatment.

Troubleshooting_Logic Start Experiment Start CheckViability Low Cell Viability? Start->CheckViability CheckActivation No T-Cell Activation? CheckViability->CheckActivation No OptimizeDose Optimize this compound & DMSO Concentration CheckViability->OptimizeDose Yes RefineHandling Refine Cell Handling Technique CheckViability->RefineHandling Yes CheckVariability High Variability? CheckActivation->CheckVariability No ConfirmPD1 Confirm PD-1 Expression CheckActivation->ConfirmPD1 Yes OptimizeStim Optimize T-Cell Stimulation CheckActivation->OptimizeStim Yes Success Successful Experiment CheckVariability->Success No Standardize Standardize Protocols CheckVariability->Standardize Yes UseDonors Use Multiple Donors CheckVariability->UseDonors Yes OptimizeDose->Start RefineHandling->Start ConfirmPD1->Start OptimizeStim->Start Standardize->Start UseDonors->Start

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Technical Support Center: Overcoming Resistance to PD-1-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using PD-1-IN-17, a small molecule inhibitor of the PD-1/PD-L1 interaction, in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, cell-permeable small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. It functions by disrupting the binding between PD-1 on T cells and PD-L1 on cancer cells, thereby blocking the inhibitory signal that suppresses T-cell-mediated anti-tumor immunity. This allows for the reactivation of cytotoxic T cells to recognize and eliminate cancer cells.

Q2: What is the potency of this compound?

A2: The reported half-maximal inhibitory concentration (IC50) for this compound in disrupting the PD-1/PD-L1 interaction is approximately 26.8 nM.

Q3: My cancer cell line is not responding to this compound in a co-culture assay with T cells. What are the potential reasons for this primary resistance?

A3: Primary resistance to PD-1/PD-L1 blockade, including with small molecule inhibitors like this compound, can arise from several factors within the cancer cells or the tumor microenvironment. These can include:

  • Low or absent PD-L1 expression: The target of this compound's indirect effect, PD-L1, may not be expressed at sufficient levels on the cancer cell surface.

  • Defects in antigen presentation: The cancer cells may have downregulated or lost the expression of Major Histocompatibility Complex (MHC) class I molecules, preventing T cells from recognizing them as targets.

  • Activation of alternative immune checkpoints: Cancer cells may upregulate other inhibitory pathways to compensate for the PD-1/PD-L1 blockade.

  • Impaired interferon signaling: Mutations or silencing of components in the interferon (IFN) signaling pathway, such as JAK1 or JAK2, can prevent the upregulation of PD-L1 in response to T-cell activity, rendering the blockade ineffective.

Q4: My cancer cell line initially responded to this compound, but has now developed resistance. What could be the cause of this acquired resistance?

A4: Acquired resistance can develop through several mechanisms, including:

  • Loss of function mutations: Mutations in genes involved in the interferon-gamma (IFNγ) signaling pathway, such as JAK1, JAK2, or B2M, can arise under selective pressure.

  • Upregulation of compensatory signaling pathways: The cancer cells may adapt by activating other immunosuppressive pathways, such as the STAT3 pathway, which can promote an immunosuppressive tumor microenvironment.

  • Alternative splicing of PD-1 or PD-L1: The expression of splice variants of PD-1 or PD-L1 that are not effectively targeted by this compound or that have altered function could contribute to resistance.

Troubleshooting Guide

This guide provides a structured approach to identifying and overcoming resistance to this compound in your cancer cell line experiments.

Problem 1: No or low cytotoxicity observed in T-cell co-culture assay with this compound.
Possible Cause Suggested Solution
1a. Low or absent PD-L1 expression on cancer cells. Verification: Analyze PD-L1 expression on your cancer cell line using flow cytometry or western blotting. Solution: If PD-L1 expression is low, you can try to induce it by treating the cancer cells with IFNγ (e.g., 100 ng/mL for 24-48 hours) prior to the co-culture assay.
1b. T cells are not activated or are exhausted. Verification: Check the activation status of your T cells by flow cytometry for markers like CD69 and CD25. Solution: Ensure proper T-cell activation protocol is followed. Use healthy donor T cells and appropriate stimulation methods (e.g., anti-CD3/CD28 beads).
1c. Sub-optimal concentration of this compound. Verification: Review the dose-response curve for your specific cell line. Solution: Perform a dose-titration experiment to determine the optimal concentration of this compound for your assay (e.g., ranging from 1 nM to 10 µM).
1d. Defects in antigen presentation machinery. Verification: Assess MHC class I expression on cancer cells via flow cytometry. Solution: If MHC class I is downregulated, this may represent a fundamental resistance mechanism. Consider investigating the underlying cause (e.g., B2M mutation).
Problem 2: Development of acquired resistance to this compound.
Possible Cause Suggested Solution
2a. Upregulation of the JAK/STAT signaling pathway. Verification: Analyze the phosphorylation status of STAT3 (p-STAT3) in your resistant cancer cell line by western blotting.[1] Solution: Consider a combination therapy approach. Co-treat your resistant cells with this compound and a JAK inhibitor (e.g., Ruxolitinib) or a STAT3 inhibitor (e.g., Stattic).[2][3][4][5][6]
2b. Loss-of-function mutations in the IFNγ signaling pathway. Verification: Sequence key genes in the IFNγ pathway, such as JAK1, JAK2, and B2M, in your resistant cell line. Solution: This is a challenging resistance mechanism to overcome directly. Investigating alternative therapeutic strategies that do not rely on this pathway may be necessary.
2c. Expression of alternative PD-1/PD-L1 splice variants. Verification: Use RT-PCR with primers designed to detect known splice variants of PDCD1 (PD-1) or CD274 (PD-L1). Solution: The functional consequences of specific splice variants are an active area of research. Further characterization of the expressed variants would be required.

Data Summary

Table 1: Potency of this compound and Related Small Molecule Inhibitors

CompoundTargetIC50 (nM)Reference
This compound PD-1/PD-L1 Interaction26.8Vendor Datasheet
BMS-202 PD-L118[7]
BMS-8 PD-L1146[7]
LH1306 PD-1/PD-L1 Interaction25[7]
LH1307 PD-1/PD-L1 Interaction30[7]

Table 2: Combination Therapy Approaches to Overcome PD-1 Blockade Resistance

Combination AgentTargetRationalePotential Effect
JAK Inhibitors (e.g., Ruxolitinib, Itacitinib) JAK1/JAK2Overcomes resistance mediated by hyperactive IFN signaling leading to T-cell exhaustion.Enhances anti-tumor activity and improves T-cell function.[2][4][5][6][8]
STAT3 Inhibitors (e.g., Stattic, TTI-101) STAT3Blocks the immunosuppressive effects of STAT3 activation, which can upregulate PD-L1.[1]Increases infiltration and cytotoxicity of CD8+ T cells and decreases immunosuppressive cells.[3]

Signaling Pathways and Experimental Workflows

PD1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway cluster_Tcell T Cell cluster_CancerCell Cancer Cell PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruitment TCR TCR ZAP70 ZAP70 TCR->ZAP70 CD28 CD28 PI3K PI3K CD28->PI3K SHP2->PI3K Inhibition SHP2->ZAP70 Dephosphorylation AKT AKT PI3K->AKT T_cell_activation T Cell Activation (Cytokine release, Proliferation, Cytotoxicity) AKT->T_cell_activation PLCg1 PLCγ1 ZAP70->PLCg1 RAS_ERK RAS/ERK Pathway PLCg1->RAS_ERK RAS_ERK->T_cell_activation PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation PD1_IN_17 This compound PD1_IN_17->PDL1 Inhibition Troubleshooting_Workflow Troubleshooting this compound Resistance start Start: No response to this compound check_pdl1 Check PD-L1 expression on cancer cells start->check_pdl1 low_pdl1 Low/Negative PD-L1 check_pdl1->low_pdl1 Low high_pdl1 Sufficient PD-L1 check_pdl1->high_pdl1 High induce_pdl1 Induce PD-L1 with IFNγ and repeat experiment low_pdl1->induce_pdl1 check_mhc Check MHC-I expression high_pdl1->check_mhc low_mhc Low/Negative MHC-I (Intrinsic Resistance) check_mhc->low_mhc Low high_mhc Sufficient MHC-I check_mhc->high_mhc High check_pstat3 Analyze p-STAT3 levels in resistant cells high_mhc->check_pstat3 high_pstat3 High p-STAT3 check_pstat3->high_pstat3 High normal_pstat3 Normal p-STAT3 check_pstat3->normal_pstat3 Normal combo_therapy Test combination with JAK/STAT3 inhibitor high_pstat3->combo_therapy sequence_genes Sequence JAK1/2, B2M (Acquired Resistance) normal_pstat3->sequence_genes

References

Best practices for handling and storing PD-1-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing PD-1-IN-17, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and ensure the reproducibility of experimental results.

Key Recommendations:

  • Solid Compound: Store the solid form of this compound at -20°C or -80°C in a tightly sealed container, protected from moisture and light.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1] For stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles. Storage recommendations for stock solutions are as follows:

    • -80°C for up to 6 months.[2]

    • -20°C for up to 1 month.[2]

Quantitative Storage Data Summary:

Storage ConditionFormRecommended Duration
-20°C or -80°CSolidLong-term
-80°CStock Solution (in DMSO)≤ 6 months[2]
-20°CStock Solution (in DMSO)≤ 1 month[2]

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments using this compound.

In Vitro Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or no inhibitory activity observed 1. Compound Degradation: Improper storage or handling of this compound. 2. Low PD-1/PD-L1 Expression: Target cells may not express sufficient levels of PD-1 or PD-L1. 3. Suboptimal Assay Conditions: Incorrect cell density, incubation time, or reagent concentrations. 4. High DMSO Concentration: Excessive DMSO in the final assay volume can be toxic to cells.[3]1. Ensure the compound has been stored correctly and prepare fresh stock solutions. 2. Verify PD-1/PD-L1 expression levels in your cell lines using techniques like flow cytometry or western blotting. Consider using cell lines known to have high expression or IFN-γ stimulation to upregulate PD-L1. 3. Optimize assay parameters, including titrating the inhibitor concentration and ensuring appropriate controls are in place. 4. Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[3]
High variability between replicates or experiments 1. Inconsistent Cell Plating: Variations in cell numbers across wells. 2. Inaccurate Pipetting: Errors in dispensing the inhibitor or other reagents. 3. Cell Line Instability: Changes in cell characteristics over multiple passages.1. Use a cell counter to ensure accurate and consistent cell seeding. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Use cells within a consistent and low passage number range for your experiments.
Unexpected Cytotoxicity 1. High Inhibitor Concentration: The concentration of this compound may be too high for the cell line being used. 2. Solvent Toxicity: As mentioned, high concentrations of DMSO can be cytotoxic.[3]1. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. 2. Ensure the final DMSO concentration is as low as possible.
In Vivo Experiment Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor compound solubility or precipitation in vehicle 1. Inappropriate Vehicle: The chosen vehicle may not be suitable for solubilizing this compound. 2. Incorrect Formulation Procedure: The method of preparation may lead to precipitation.1. While DMSO is a common solvent for initial solubilization, for in vivo use, it should be part of a co-solvent system. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. The final DMSO concentration should be minimized. 2. Ensure the compound is fully dissolved in DMSO before adding other components of the vehicle. Gentle warming and sonication may aid dissolution. Prepare fresh formulations for each experiment.
Lack of efficacy in animal models 1. Inadequate Dosing or Schedule: The dose or frequency of administration may be insufficient to achieve a therapeutic concentration at the tumor site. 2. Poor Bioavailability: The compound may have low oral bioavailability or be rapidly metabolized. 3. Tumor Model Resistance: The selected tumor model may not be responsive to PD-1/PD-L1 blockade.1. Conduct pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen. 2. Investigate different routes of administration (e.g., intraperitoneal vs. oral) and consider formulation strategies to improve bioavailability. 3. Choose a syngeneic tumor model known to be responsive to immune checkpoint inhibitors.
Adverse effects or toxicity in animals 1. High Dose: The administered dose may be toxic. 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects.1. Perform a maximum tolerated dose (MTD) study to identify a safe and effective dose range. 2. Include a vehicle-only control group to assess any toxicity related to the formulation.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

It is recommended to dissolve the solid this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1] Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

2. What is the recommended solvent for diluting the DMSO stock solution for in vitro assays?

For in vitro cell-based assays, the DMSO stock solution should be serially diluted in your cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture wells is non-toxic to the cells, typically below 0.5%.

3. Can I store diluted solutions of this compound?

It is not recommended to store diluted working solutions for extended periods. Prepare fresh dilutions from the frozen stock solution for each experiment to ensure compound stability and activity.

4. What are appropriate positive and negative controls for an in vitro cell-based assay?

  • Positive Control: A known inhibitor of the PD-1/PD-L1 pathway (e.g., a therapeutic antibody like pembrolizumab (B1139204) or nivolumab) can be used to confirm that the assay is responsive to checkpoint blockade.

  • Negative Control: A vehicle control (e.g., cell culture medium with the same final concentration of DMSO as the inhibitor-treated wells) is essential to account for any effects of the solvent on the cells. An untreated cell group should also be included.

Experimental Protocols

General Protocol for In Vitro T-Cell Activation Assay

This protocol provides a general framework for assessing the ability of this compound to enhance T-cell activation in a co-culture system.

Materials:

  • PD-L1 expressing cancer cells

  • PD-1 expressing effector T-cells (e.g., activated human PBMCs or a T-cell line like Jurkat)

  • This compound

  • Complete cell culture medium

  • T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or a superantigen)

  • Assay plate (96-well, flat-bottom)

  • Readout reagents (e.g., ELISA kit for IFN-γ or IL-2, or a luciferase reporter assay system)

Methodology:

  • Cell Plating: Seed the PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Addition: Prepare serial dilutions of this compound in complete culture medium and add them to the appropriate wells. Include vehicle control wells.

  • T-Cell Co-culture: Add the PD-1 expressing T-cells to the wells containing the cancer cells and inhibitor.

  • T-Cell Stimulation: Add the T-cell activation stimulus to the appropriate wells.

  • Incubation: Co-culture the cells for a predetermined period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.

  • Readout: Measure the desired endpoint, such as cytokine production in the supernatant by ELISA or T-cell activation via a reporter gene assay.

Experimental Workflow Diagram

experimental_workflow In Vitro T-Cell Activation Assay Workflow start Start plate_cancer_cells Plate PD-L1+ Cancer Cells start->plate_cancer_cells adhere Incubate Overnight plate_cancer_cells->adhere prepare_inhibitor Prepare this compound Dilutions adhere->prepare_inhibitor add_inhibitor Add Inhibitor to Wells prepare_inhibitor->add_inhibitor add_t_cells Add PD-1+ T-Cells add_inhibitor->add_t_cells add_stimulus Add T-Cell Stimulus add_t_cells->add_stimulus co_culture Co-culture for 24-72h add_stimulus->co_culture measure_readout Measure Readout (e.g., Cytokine Release) co_culture->measure_readout end End measure_readout->end

Caption: Workflow for an in vitro T-cell activation assay.

Signaling Pathway

PD-1/PD-L1 Signaling Pathway

The Programmed Death-1 (PD-1) receptor, expressed on activated T-cells, interacts with its ligand, Programmed Death-Ligand 1 (PD-L1), which can be expressed on tumor cells. This interaction leads to the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1. SHP2 then dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) complex, such as ZAP70 and PI3K. This results in the suppression of T-cell activation, proliferation, and cytokine production, allowing tumor cells to evade the immune system. This compound is a small molecule inhibitor designed to disrupt the PD-1/PD-L1 interaction, thereby restoring anti-tumor T-cell activity.

PD-1/PD-L1 Signaling Pathway Diagram

pd1_pathway PD-1/PD-L1 Signaling Pathway and Inhibition cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP2 PD1->SHP2 Recruits & Activates TCR TCR PI3K PI3K/AKT TCR->PI3K RAS_MAPK RAS/MAPK TCR->RAS_MAPK SHP2->PI3K Inhibits SHP2->RAS_MAPK Inhibits Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation RAS_MAPK->Activation PD1_IN_17 This compound PD1_IN_17->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and its inhibition.

References

Technical Support Center: Interpreting Unexpected Results in PD-1-IN-17 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PD-1-IN-17, a potent small molecule inhibitor of the PD-1/PD-L1 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental outcomes. The following sections are presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

This compound (also referred to as compound P20) is a novel small molecule inhibitor of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. It features a benzo[d]isoxazole scaffold.[1][2] In biochemical assays, this compound has demonstrated potent inhibitory activity with a reported half-maximal inhibitory concentration (IC50) of 26.8 nM.[2][3][4]

Q2: What is the proposed mechanism of action for this compound?

This compound is designed to disrupt the interaction between PD-1 and PD-L1.[2][3][4] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system. By blocking this pathway, this compound is expected to restore T-cell activity against tumor cells. Docking analyses suggest that this compound binds with high affinity to the PD-L1 dimer.[4]

Troubleshooting Guide

In Vitro Cell-Based Assays

Q3: We are not observing the expected increase in T-cell activation (e.g., cytokine production, proliferation) in our co-culture assay with this compound. What are the possible causes and solutions?

Several factors could contribute to a lack of T-cell activation. Here is a systematic guide to troubleshooting this issue:

Possible Cause & Troubleshooting Steps

  • Compound Solubility and Stability:

    • Issue: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in your cell culture media will lead to a lower effective concentration.

    • Solution:

      • Prepare fresh stock solutions in 100% DMSO. A stock concentration of 10 mM in DMSO is a common starting point.

      • When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

      • Visually inspect for any precipitation after dilution. If precipitation occurs, consider using a lower final concentration or a different formulation approach, such as using surfactants or cyclodextrins, though these may have their own effects on the cells.

  • Cell Line Selection and PD-L1 Expression:

    • Issue: The target cells (e.g., tumor cells) in your co-culture may not express sufficient levels of PD-L1 for the inhibitory effect of this compound to be observed.

    • Solution:

      • Confirm PD-L1 expression on your target cells using flow cytometry or western blotting.

      • If PD-L1 expression is low, you can stimulate some cancer cell lines with interferon-gamma (IFN-γ) to upregulate PD-L1 expression.

      • Alternatively, use a cell line known to have high endogenous PD-L1 expression or a cell line engineered to overexpress PD-L1.

  • Effector to Target (E:T) Ratio:

    • Issue: An inappropriate ratio of effector cells (T-cells) to target cells can mask the effects of PD-1/PD-L1 blockade.

    • Solution:

      • Optimize the E:T ratio for your specific cell lines. A common starting point is a 10:1 ratio, but this may need to be titrated.

  • Suboptimal T-cell Receptor (TCR) Stimulation:

    • Issue: The primary activation signal for the T-cells might be too weak or too strong, preventing the observation of the modulatory effect of this compound.

    • Solution:

      • If using antigen-specific T-cells, ensure the antigen presentation by the target cells is optimal.

      • If using a general T-cell activation stimulus like anti-CD3/CD28 antibodies or phytohemagglutinin (PHA), titrate the concentration of the stimulus to find a sub-maximal activation level where the inhibitory effect of PD-L1 is apparent and can be reversed by this compound.

  • Assay Kinetics:

    • Issue: The timing of your assay readout may not be optimal for observing the desired effect.

    • Solution:

      • Perform a time-course experiment to determine the optimal incubation time for your specific assay. Cytokine production (e.g., IL-2, IFN-γ) can often be detected within 24-72 hours, while proliferation assays may require longer incubation periods (e.g., 72-120 hours).

Q4: We are observing cytotoxicity or a decrease in T-cell viability at higher concentrations of this compound. Is this expected?

This is a common observation with small molecule inhibitors and can be attributed to several factors:

Possible Cause & Troubleshooting Steps

  • Off-Target Effects:

    • Issue: At high concentrations, small molecules can bind to other cellular targets, leading to toxicity. The benzo[d]isoxazole scaffold is known to be a "privileged scaffold" in medicinal chemistry, meaning it can interact with a variety of biological targets.[5]

    • Solution:

      • Perform a dose-response curve to determine the therapeutic window of this compound in your specific cell system.

      • Include a vehicle control (DMSO only) to account for any solvent-induced toxicity.

      • If possible, test a structurally related but inactive control compound to ensure the observed effects are specific to PD-1/PD-L1 inhibition.

  • Activation-Induced Cell Death (AICD):

    • Issue: Strong and sustained T-cell activation can lead to AICD, a form of apoptosis. By blocking the inhibitory PD-1 signal, this compound might be pushing the T-cells into a state of hyperactivation.

    • Solution:

      • Measure markers of apoptosis (e.g., Annexin V, cleaved caspase-3) in your T-cell population at different concentrations of this compound.

      • Correlate the onset of apoptosis with markers of T-cell activation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

ParameterValueAssayReference
IC50 26.8 nMHomogeneous Time-Resolved Fluorescence (HTRF)[2][3][4]

Experimental Protocols

PD-1/PD-L1 Blockade Bioassay (General Protocol)

This protocol is a general guideline for a cell-based assay to measure the potency of this compound. It is based on commercially available assay kits and should be optimized for your specific experimental conditions.

Materials:

  • PD-1 Effector Cells (e.g., Jurkat T-cells engineered to express PD-1 and an NFAT-luciferase reporter)

  • PD-L1 aAPC/CHO-K1 Cells (Chinese Hamster Ovary cells engineered to express PD-L1 and a T-cell receptor activator)

  • Assay medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • Control inhibitor (e.g., a known anti-PD-1 or anti-PD-L1 antibody)

  • 96-well white, flat-bottom assay plates

  • Luminescence detection reagent

  • Luminometer

Procedure:

  • Cell Preparation: Thaw and prepare the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the supplier's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound in assay medium. Also, prepare dilutions of a control inhibitor and a vehicle control (e.g., DMSO).

  • Cell Plating:

    • Seed the PD-L1 aAPC/CHO-K1 cells into the 96-well plate at a predetermined density and allow them to adhere for 4-6 hours.

    • Add the diluted this compound, control inhibitor, or vehicle to the respective wells.

    • Add the PD-1 Effector Cells to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours (or an optimized time).

  • Luminescence Reading:

    • Allow the plate to equilibrate to room temperature.

    • Add the luminescence detection reagent to each well.

    • Incubate at room temperature, protected from light, for the recommended time.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound and fit the data to a four-parameter logistic curve to determine the EC50.

Visualizations

PD1_Signaling_Pathway PD-1 Signaling Pathway and Inhibition by this compound cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell cluster_Inhibitor Inhibitor PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Signal 1 SHP2 SHP2 PD1->SHP2 recruits CD28 CD28 PI3K PI3K/Akt CD28->PI3K Signal 2 SHP2->PI3K dephosphorylates RAS RAS/MEK/ERK SHP2->RAS dephosphorylates Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation RAS->Activation PD1_IN_17 This compound PD1_IN_17->PDL1 blocks interaction Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Result: No T-Cell Activation Check_Solubility Check Compound Solubility and Stability Start->Check_Solubility Check_PDL1 Verify PD-L1 Expression on Target Cells Check_Solubility->Check_PDL1 Soluble Reassess Re-evaluate Experimental Design Check_Solubility->Reassess Insoluble Optimize_ET Optimize E:T Ratio Check_PDL1->Optimize_ET PD-L1 Expressed Check_PDL1->Reassess Low/No Expression Optimize_Stimulation Optimize TCR Stimulation Optimize_ET->Optimize_Stimulation Ratio Optimized Optimize_ET->Reassess No Improvement Optimize_Kinetics Optimize Assay Kinetics Optimize_Stimulation->Optimize_Kinetics Stimulation Optimized Optimize_Stimulation->Reassess No Improvement Success Expected Results Observed Optimize_Kinetics->Success Kinetics Optimized Optimize_Kinetics->Reassess No Improvement

References

Validation & Comparative

Assessing the Specificity of PD-1-IN-17 for the PD-1 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule inhibitor PD-1-IN-17, focusing on its specificity for the Programmed Death-1 (PD-1) pathway. The performance of this compound is compared with other notable small molecule inhibitors of the PD-1/PD-L1 interaction, supported by available experimental data and detailed methodologies for key assessment assays. This objective evaluation aims to aid researchers in making informed decisions regarding the selection and application of these compounds in pre-clinical studies.

Introduction to PD-1/PD-L1 Pathway and Small Molecule Inhibitors

The interaction between the PD-1 receptor on activated T cells and its ligand, Programmed Death-Ligand 1 (PD-L1), on tumor cells is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1] Blocking this interaction can restore T-cell-mediated anti-tumor immunity, a strategy that has been successfully translated into the clinic with monoclonal antibody therapies.[2] Small molecule inhibitors offer potential advantages over antibodies, including oral bioavailability and improved tumor penetration.[2] This guide focuses on this compound, a compound identified as a PD-1 pathway inhibitor, and compares it to other well-characterized small molecule inhibitors.

Compound Overview and Mechanism of Action

This compound is a small molecule inhibitor of the PD-1 pathway, identified as compound 12 in patent WO2015033301A1 by Aurigene Discovery Technologies.[3][4] The primary reported activity is a 92% inhibition of splenocyte proliferation at a concentration of 100 nM in a rescue assay involving recombinant mouse PD-1 and PD-L1.[3][5] However, studies on similar peptidomimetic compounds from the same source have raised questions about their direct binding to PD-1 or PD-L1, suggesting a potential alternative mechanism of action.

For comparison, this guide includes three other small molecule inhibitors with more extensively characterized mechanisms:

  • BMS-202: A potent, non-peptidic inhibitor that binds directly to PD-L1, inducing its dimerization and blocking the PD-1/PD-L1 interaction.[6][7]

  • CA-170 (AUPM170): An orally available inhibitor of both PD-L1 and V-domain Ig suppressor of T cell activation (VISTA).[8][9] It is proposed to bind to PD-L1 and form a defective ternary complex without preventing the PD-1:PD-L1 association.[8][10]

  • INCB086550: A potent and selective PD-L1 inhibitor that induces dimerization and internalization of PD-L1, thereby preventing its interaction with PD-1.[11][12]

The signaling pathway of PD-1 is depicted below, illustrating the point of intervention for these inhibitors.

PD-1 Signaling Pathway PD-1 Signaling Pathway cluster_T_Cell T-Cell cluster_APC_Tumor_Cell APC / Tumor Cell TCR TCR PI3K PI3K TCR->PI3K MHC_Antigen MHC-Antigen MHC_Antigen->TCR Signal 1 CD28 CD28 CD28->PI3K B7 B7 B7->CD28 Signal 2 (Co-stimulation) PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits PDL1 PD-L1 PDL1->PD1 Inhibitory Signal SHP2->PI3K Inhibition Inhibition SHP2->Inhibition Akt Akt PI3K->Akt T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Akt->T_Cell_Activation Inhibitors Small Molecule Inhibitors (e.g., this compound, BMS-202, CA-170, INCB086550) Inhibitors->PD1 Blockade Inhibitors->PDL1

Caption: The PD-1 signaling cascade leading to T-cell inhibition and the point of intervention for small molecule inhibitors.

Comparative Performance Data

The following table summarizes the available quantitative data for this compound and the comparator compounds. It is important to note the different assays used, which can influence the resulting potency values.

CompoundTarget(s)Assay TypeCell Type/SystemReadoutPotency (IC50/EC50)
This compound PD-1 PathwaySplenocyte Proliferation RescueMouse SplenocytesProliferation92% inhibition @ 100 nM
BMS-202 PD-L1PD-1/PD-L1 InteractionCell-freeHTRFIC50: 18 nM
PD-1/PD-L1 BindingSCC-3 and Jurkat cellsBindingIC50: 10-15 µM
CA-170 PD-L1, VISTAPD-L1 Functional AssayNot SpecifiedT-cell Proliferation/Effector FunctionsEC50: 34 nM (PD-L1)
INCB086550 PD-L1PD-1 Mediated SHP RecruitmentCellularSHP RecruitmentIC50: 6.3 nM
NFAT SignalingCellularNFAT ActivationEC50: 21.4 nM

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to assess the specificity and potency of PD-1/PD-L1 inhibitors.

Splenocyte Proliferation "Rescue" Assay (for this compound)

While the exact protocol from the patent is not publicly detailed, a representative workflow for a splenocyte-based assay to test PD-1 pathway inhibitors can be inferred. This type of assay generally involves suppressing T-cell proliferation via the PD-1/PD-L1 axis and then measuring the ability of an inhibitor to "rescue" or restore that proliferation.

Splenocyte_Proliferation_Rescue_Assay_Workflow Splenocyte Proliferation Rescue Assay Workflow start Isolate splenocytes from mouse spleen stimulate Stimulate T-cells (e.g., with anti-CD3/CD28) start->stimulate suppress Induce PD-1 mediated suppression (add recombinant PD-L1) stimulate->suppress add_inhibitor Add this compound (or other test compounds) suppress->add_inhibitor incubate Incubate for 72-96 hours add_inhibitor->incubate measure Measure T-cell proliferation (e.g., CFSE dilution, BrdU incorporation) incubate->measure end Analyze data: % Rescue of proliferation measure->end

Caption: A generalized workflow for a splenocyte proliferation rescue assay to test PD-1 pathway inhibitors.

Protocol:

  • Splenocyte Isolation: Spleens are aseptically harvested from mice, and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete culture medium.

  • T-Cell Stimulation: Splenocytes are plated in a 96-well plate and stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and PD-1 expression.

  • PD-1/PD-L1 Mediated Suppression: Recombinant mouse PD-L1 is added to the culture to engage with PD-1 on the activated T-cells, leading to the suppression of T-cell proliferation.

  • Inhibitor Addition: this compound or other test compounds are added at various concentrations.

  • Incubation: The plate is incubated for 72-96 hours.

  • Proliferation Measurement: T-cell proliferation is assessed using methods such as CFSE dye dilution followed by flow cytometry, or BrdU/tritiated thymidine (B127349) incorporation.

  • Data Analysis: The percentage of proliferation in the presence of the inhibitor is compared to the suppressed control to determine the "rescue" of proliferation.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This is a common in vitro assay to quantify the direct binding between PD-1 and PD-L1 and the ability of a compound to inhibit this interaction.

Protocol:

  • Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, each with a different tag (e.g., His-tag, Fc-tag), are used. HTRF detection reagents consist of an anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and another anti-tag antibody conjugated to an acceptor fluorophore (e.g., d2).[13]

  • Assay Setup: The assay is performed in a low-volume 384-well plate. Test compounds are dispensed into the wells.

  • Protein and Reagent Addition: The tagged PD-1 and PD-L1 proteins are added, followed by the addition of the HTRF detection reagents.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: The plate is read on an HTRF-compatible reader. The donor fluorophore is excited, and emissions are measured at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of an inhibitor indicates disruption of the PD-1/PD-L1 interaction. The IC50 value is determined from the dose-response curve.[11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of a small molecule to its protein target.

SPR_Experimental_Workflow SPR Experimental Workflow for PD-1/PD-L1 Inhibitor Analysis start Prepare SPR sensor chip (e.g., CM5) immobilize Immobilize recombinant PD-1 or PD-L1 onto the chip surface start->immobilize prepare_analyte Prepare serial dilutions of the small molecule inhibitor immobilize->prepare_analyte inject Inject inhibitor over the sensor surface (association) prepare_analyte->inject dissociate Flow running buffer (dissociation) inject->dissociate regenerate Regenerate the sensor surface dissociate->regenerate regenerate->inject Next concentration end Analyze sensorgram to determine kon, koff, and KD regenerate->end

Caption: Workflow for assessing small molecule binding to PD-1 or PD-L1 using Surface Plasmon Resonance.

Protocol:

  • Chip Preparation and Ligand Immobilization: One of the binding partners (e.g., recombinant human PD-L1) is immobilized onto the surface of an SPR sensor chip. A reference flow cell is prepared without the protein to serve as a control.

  • Analyte Preparation: Serial dilutions of the small molecule inhibitor (the analyte) are prepared in a suitable running buffer, often containing a small percentage of DMSO to ensure solubility.[6]

  • Binding Measurement: Each concentration of the inhibitor is injected over the sensor chip surface at a constant flow rate for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).

  • Surface Regeneration: Between each analyte injection, the sensor surface is regenerated using a specific solution to remove any bound inhibitor, preparing it for the next injection cycle.

  • Data Analysis: The binding events are recorded in real-time as a sensorgram. These data are then fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.[6]

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a functional assay that assesses the ability of an inhibitor to enhance T-cell responses in a more physiologically relevant setting.

Protocol:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors. The cells from one donor (stimulators) are irradiated to prevent their proliferation, while the cells from the other donor (responders) are often labeled with a proliferation-tracking dye like CFSE.

  • Co-culture: The responder and stimulator cells are co-cultured in a 96-well plate. The genetic differences between the donors lead to the activation and proliferation of the responder T-cells.

  • Inhibitor Addition: The test compound is added to the co-culture at various concentrations.

  • Incubation: The cells are incubated for 5-7 days.

  • Readouts: T-cell proliferation is measured by the dilution of the CFSE dye using flow cytometry. The supernatant can also be collected to measure the secretion of cytokines, such as IFN-γ and IL-2, by ELISA or other immunoassays.[10][14] An increase in proliferation and cytokine production in the presence of the inhibitor indicates its ability to block inhibitory signals like PD-1.

Conclusion

This compound demonstrates potent activity in a cellular assay designed to measure the rescue of T-cell proliferation from PD-1/PD-L1-mediated suppression. This suggests that it effectively modulates the PD-1 pathway. However, the lack of publicly available data on its direct binding to either PD-1 or PD-L1, coupled with reports that similar compounds from the same origin may have an indirect mechanism of action, warrants further investigation into its precise molecular target and specificity.

In comparison, compounds like BMS-202 and INCB086550 have been shown to directly bind to PD-L1 and inhibit the PD-1/PD-L1 interaction through well-defined mechanisms, supported by both biochemical and cellular data. CA-170 also has a more characterized, albeit distinct, mechanism of action.

For researchers considering the use of this compound, it is recommended to perform orthogonal assays to confirm its mechanism and specificity. These should include direct binding assays (e.g., SPR or HTRF) and a broader panel of cellular assays to rule out off-target effects. This comprehensive approach will ensure a thorough understanding of the compound's activity and its suitability for further development as a specific modulator of the PD-1 pathway.

References

In Vitro Showdown: A Comparative Guide to PD-1-IN-17 and Anti-PD-1 Antibodies in Immune Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the small molecule inhibitor PD-1-IN-17 and therapeutic anti-PD-1 antibodies. This analysis, supported by experimental data and detailed protocols, aims to inform the selection of appropriate investigational agents for cancer immunotherapy research.

The programmed cell death protein 1 (PD-1) pathway is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Blocking the interaction between PD-1 on T-cells and its ligand, PD-L1, on tumor cells can reinvigorate the anti-tumor immune response. This has led to the development of two major classes of inhibitors: small molecules and monoclonal antibodies. This guide focuses on a direct in vitro comparison of this compound, a representative small molecule inhibitor, and anti-PD-1 antibodies, the current standard of care in clinical practice.

Mechanism of Action: A Tale of Two Modalities

Anti-PD-1 antibodies are large glycoprotein (B1211001) molecules that bind to the extracellular domain of the PD-1 receptor on T-cells. This binding physically obstructs the interaction with PD-L1, thereby preventing the delivery of the inhibitory signal and restoring T-cell effector functions.[1][2]

In contrast, this compound is a small molecule designed to inhibit the PD-1/PD-L1 interaction. While the precise binding site and mechanism of action for many small molecule inhibitors are still under extensive investigation, they are generally designed to bind to either PD-1 or PD-L1 and disrupt the protein-protein interface.

Performance at a Glance: Quantitative Comparison

The following tables summarize the available in vitro data for this compound and two widely used anti-PD-1 antibodies, nivolumab (B1139203) and pembrolizumab. It is important to note that a direct head-to-head study of this compound against these specific antibodies under identical experimental conditions is not yet publicly available. The data presented here are compiled from various sources and should be interpreted with consideration of the different assay conditions.

Inhibitor Target Assay Type IC50 (nM)
This compound PD-1/PD-L1 InteractionHTRF Assay26.8
Nivolumab PD-1PD-1/PD-L1 Blockade Assay2.52
Pembrolizumab PD-1PD-1/PD-L1 Blockade Assay~0.1-0.3

Table 1: Comparative Potency in PD-1/PD-L1 Blockade Assays. IC50 values represent the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.

Inhibitor Target Assay Type Binding Affinity (KD) (nM)
This compound PD-1/PD-L1Not ReportedNot Reported
Nivolumab PD-1Scatchard Analysis / SPR~2.6 - 3
Pembrolizumab PD-1Not Specified~0.028

Table 2: Comparative Binding Affinity to PD-1. KD (dissociation constant) is a measure of the binding affinity between the inhibitor and its target. A lower KD value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of PD-1/PD-L1 blockade by these inhibitors, it is crucial to visualize the underlying biological pathways and the experimental setups used to measure their activity.

PD1_Signaling_Pathway cluster_Tcell T-Cell cluster_Tumor Tumor Cell cluster_Inhibitors Inhibitors TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation PD1 PD-1 SHP2 SHP2 PD1->SHP2 Inhibition Inhibition of T-Cell Signaling SHP2->Inhibition Inhibition->Activation MHC_Antigen MHC + Antigen MHC_Antigen->TCR Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD1_IN_17 This compound (Small Molecule) PD1_IN_17->PD1 Blocks Interaction Anti_PD1_Ab Anti-PD-1 Antibody Anti_PD1_Ab->PD1 Blocks Interaction

Caption: PD-1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_Assays In Vitro Assays cluster_Molecules Test Articles cluster_Readouts Quantitative Readouts Blockade_Assay PD-1/PD-L1 Blockade Assay (e.g., HTRF, ELISA) IC50 IC50 Blockade_Assay->IC50 Binding_Assay Binding Affinity Assay (e.g., SPR, BLI) KD KD (kon, koff) Binding_Assay->KD Functional_Assay Functional T-Cell Assay (e.g., IFN-γ Release) EC50 EC50 (Cytokine Level) Functional_Assay->EC50 PD1_IN_17 This compound PD1_IN_17->Blockade_Assay PD1_IN_17->Binding_Assay PD1_IN_17->Functional_Assay Anti_PD1_Ab Anti-PD-1 Antibody Anti_PD1_Ab->Blockade_Assay Anti_PD1_Ab->Binding_Assay Anti_PD1_Ab->Functional_Assay

Caption: Experimental Workflow for In Vitro Comparison.

Detailed Experimental Protocols

PD-1/PD-L1 Blockade Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the ability of a test compound to block the interaction between PD-1 and PD-L1.

Materials:

  • Recombinant human PD-1 protein (e.g., tagged with 6xHis)

  • Recombinant human PD-L1 protein (e.g., tagged with Fc)

  • Anti-6xHis antibody labeled with a FRET donor (e.g., Europium cryptate)

  • Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

  • Test compounds (this compound and anti-PD-1 antibodies) serially diluted.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed concentration of recombinant human PD-1 and PD-L1 proteins to the wells of the 384-well plate.

  • Add the serially diluted test compounds to the respective wells.

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for binding.

  • Add the anti-6xHis-donor and anti-Fc-acceptor antibodies to each well.

  • Incubate the plate for another specified time (e.g., 60 minutes) at room temperature in the dark.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the log of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (kon and koff rates) of the interaction between an inhibitor and its target.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant human PD-1 protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds (this compound and anti-PD-1 antibodies) serially diluted.

Procedure:

  • Immobilize the recombinant human PD-1 protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compound (analyte) in running buffer.

  • Inject the different concentrations of the analyte over the immobilized PD-1 surface and a reference flow cell.

  • Monitor the binding response (in Resonance Units, RU) in real-time. The association phase is observed during the injection.

  • After the injection, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Regenerate the sensor surface between cycles using a suitable regeneration solution to remove any bound analyte.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

IFN-γ Release Assay

This cell-based assay measures the ability of an inhibitor to restore T-cell function, as indicated by the release of the pro-inflammatory cytokine interferon-gamma (IFN-γ).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a co-culture of T-cells and a PD-L1 expressing cell line (e.g., CHO-K1/PD-L1).

  • T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or a superantigen like SEB).

  • Test compounds (this compound and anti-PD-1 antibodies) serially diluted.

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • 96-well cell culture plates.

  • Human IFN-γ ELISA kit.

Procedure:

  • Plate the PBMCs or the co-culture of T-cells and PD-L1 expressing cells in a 96-well plate.

  • Add the T-cell activation stimulus to the wells.

  • Add serial dilutions of the test compounds to the respective wells.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.

  • Plot the IFN-γ concentration against the log of the inhibitor concentration.

  • Determine the EC50 value, the concentration of the inhibitor that induces a half-maximal IFN-γ response, from the dose-response curve.

Conclusion

Both small molecule inhibitors like this compound and anti-PD-1 antibodies represent promising strategies for blocking the PD-1/PD-L1 immune checkpoint. The available in vitro data suggests that while anti-PD-1 antibodies exhibit high potency and binding affinity, small molecules like this compound also demonstrate significant inhibitory activity in the nanomolar range.

The choice between these modalities for research and development will depend on various factors, including the specific research question, desired pharmacokinetic properties, and the need for oral bioavailability, which is a key potential advantage of small molecules. The experimental protocols provided in this guide offer a framework for conducting rigorous in vitro comparisons to further elucidate the relative strengths and characteristics of these different classes of PD-1 pathway inhibitors. As more direct comparative data becomes available, a clearer picture of the therapeutic potential of each approach will emerge.

References

Independent Verification of PD-1-IN-17: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available data for the small molecule immune checkpoint inhibitor PD-1-IN-17, also known as CA-170 or AUPM170. The information presented is based on published preclinical studies and aims to offer a clear perspective on its performance and mechanism of action, alongside a comparator molecule from Bristol-Myers Squibb (BMS). This guide includes a critical evaluation of the available data, including conflicting reports on its direct target engagement.

Overview of this compound (CA-170)

This compound (CA-170) is an orally bioavailable small molecule that has been investigated as a dual inhibitor of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA), two critical negative regulators of T-cell function.[1][2][3] Developed by Aurigene Discovery Technologies and Curis, Inc., it has progressed to Phase 1 clinical trials.[4][5][6] The primary rationale for its development is to offer an oral alternative to monoclonal antibody-based immunotherapies, potentially with a better safety profile and the ability to target multiple checkpoint pathways.[2][7]

Comparative In Vitro Activity

The following table summarizes the in vitro activity of this compound (CA-170) in comparison to a well-documented small molecule PD-L1 inhibitor from Bristol-Myers Squibb, BMS-202.

ParameterThis compound (CA-170)BMS-202Reference Compound (Antibody)
Target(s) PD-L1, VISTA[1][2]PD-L1[8][9]PD-1/PD-L1
Assay Type T-cell Proliferation Rescue (Splenocytes)PD-1/PD-L1 Binding (HTRF)PD-1/PD-L1 Binding (HTRF)
Reported IC₅₀/EC₅₀ EC₅₀: 15.4 ± 1.3 nM (rescue of proliferation)[4]IC₅₀: 18 nM[9]IC₅₀: ~2 nM (BMS-936559)[9]
Mechanism of Action Proposed to induce a defective ternary complex of PD-1:PD-L1[1][2]Induces dimerization of PD-L1[8]Direct blockade of PD-1/PD-L1 interaction

Independent Verification and Mechanistic Controversy

A key aspect of evaluating any new therapeutic is the independent verification of its proposed mechanism of action. While the initial developers of this compound (CA-170) proposed that it functions by binding to PD-L1 and inducing a defective ternary complex with PD-1, a subsequent independent study has challenged this finding.[1][2][8]

A 2019 study by Musielak and colleagues used Nuclear Magnetic Resonance (NMR) and Homogenous Time-Resolved FRET (HTRF) assays to investigate the direct binding of CA-170 to PD-L1.[8] Their findings, summarized below, suggest a lack of direct interaction, raising questions about the primary mechanism of action.

Finding by Musielak et al. (2019)Implication
No direct binding of CA-170 to human or mouse PD-L1 observed via NMR spectroscopy.Contradicts the proposed direct engagement of PD-L1.
CA-170 did not disrupt the PD-1/PD-L1 interaction in an HTRF binding assay.Suggests the functional effects may be mediated through an alternative, indirect mechanism.
The precursor peptide to CA-170 also showed no direct binding to PD-L1.Reinforces the conclusion that this chemical scaffold may not directly target PD-L1.

This independent study highlights the need for further investigation to elucidate the precise molecular mechanism through which this compound exerts its immunological effects. The observed in vivo anti-tumor activity may be attributable to its reported inhibition of VISTA or other off-target effects.[10]

In Vivo Anti-Tumor Efficacy

Despite the debate surrounding its direct PD-L1 activity, this compound (CA-170) has demonstrated anti-tumor efficacy in syngeneic mouse models.

StudyModelDosingKey Findings
Sasikumar et al. (2021)[4]CT26 Colon Carcinoma10 mg/kg, oral, dailyIncreased proliferation and activation of tumor-infiltrating CD4+ and CD8+ T-cells.
Sasikumar et al. (2021)[4]MC38 Colon Carcinoma3 mg/kg, oral, dailyIncreased IFN-γ and Granzyme B secreting CD8+ T-cells in blood and tumor.
Pan et al. (2021)[10]Carcinogen-induced lung tumorigenesisNot specifiedPotent anti-cancer efficacy, particularly when combined with a KRAS peptide vaccine, linked to VISTA antagonism.
Ashizawa et al. (2019) (BMS-202)[8]SCC-3 Tumor (humanized mice)Not specifiedDemonstrated a clear anti-tumor effect.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Proposed Signaling Pathway of PD-1/PD-L1 Inhibition

PD1_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation Signal 1 PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits SHP2->Activation dephosphorylates (inhibition) MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD1_IN_17 This compound (CA-170) PD1_IN_17->PDL1 Proposed Interaction (Forms defective complex)

Caption: Proposed mechanism of this compound (CA-170) in blocking the PD-1/PD-L1 inhibitory pathway.

Experimental Workflow for In Vitro T-Cell Activation Assay

TCell_Activation_Workflow cluster_0 Cell Preparation cluster_1 T-Cell Stimulation & Inhibition cluster_2 Treatment cluster_3 Analysis PBMC Isolate Human PBMCs Stim Stimulate with anti-CD3/anti-CD28 PBMC->Stim Inhibit Add recombinant human PD-L1 Stim->Inhibit Treat Add this compound (CA-170) or Comparator Inhibit->Treat Incubate Incubate for 72h Treat->Incubate Measure Measure IFN-γ release by ELISA Incubate->Measure

Caption: Workflow for assessing the rescue of T-cell function by this compound.

Experimental Protocols

T-Cell Proliferation Rescue Assay (adapted from Sasikumar et al., 2021)

This assay measures the ability of a compound to rescue T-cell proliferation that has been inhibited by the PD-1/PD-L1 interaction.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Stimulation and Inhibition: Plate PBMCs and stimulate with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and PD-1 expression. Concurrently, add recombinant human PD-L1 protein to the culture to engage PD-1 and inhibit T-cell proliferation.

  • Treatment: Add this compound (CA-170) or a comparator compound at various concentrations to the cell cultures.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement: Assess T-cell proliferation using a standard method such as [³H]-thymidine incorporation or a fluorescent dye-based assay (e.g., CFSE).

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for the rescue of T-cell proliferation.

Homogenous Time-Resolved FRET (HTRF) PD-1/PD-L1 Binding Assay (adapted from Musielak et al., 2019)

This biophysical assay directly measures the binding interaction between PD-1 and PD-L1 and the ability of a compound to disrupt this interaction.

  • Reagent Preparation: Use recombinant human PD-1 and PD-L1 proteins tagged with compatible FRET pairs (e.g., terbium cryptate and d2).

  • Assay Setup: In a microplate, combine the tagged PD-1 and PD-L1 proteins in an appropriate assay buffer.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound) or a known inhibitor (e.g., BMS-202) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the half-maximal inhibitory concentration (IC₅₀) of the compound for the PD-1/PD-L1 interaction.

Conclusion

This compound (CA-170) is a first-in-class, orally available small molecule that has shown promising anti-tumor activity in preclinical models. Its dual targeting of PD-L1 and VISTA presents a novel approach to cancer immunotherapy. However, the independent verification of its direct binding to PD-L1 is currently contested in the scientific literature. This suggests that its observed efficacy may be mediated through its effects on VISTA or other, yet to be fully elucidated, mechanisms. Researchers and drug development professionals should consider these conflicting findings when evaluating the potential of this compound and designing future studies. Further independent research is warranted to clarify its precise mechanism of action and to validate its therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of PD-1-IN-17: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the research chemical PD-1-IN-17 is critical for ensuring personnel safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this guidance is based on established best practices for the disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals should handle this compound with the assumption that it may have hazardous properties.

Pre-Disposal and Waste Minimization Strategy

A proactive approach to waste management is crucial. Before commencing any experiment that will generate this compound waste, a comprehensive disposal plan should be in place. Key principles of waste minimization include:

  • Source Reduction: Procure only the necessary quantities of this compound for your immediate experimental needs to prevent surplus stock.

  • Inventory Management: Maintain a detailed inventory of the chemical, including dates of receipt and opening, to track its usage and prevent the accumulation of expired or unwanted material.

  • Experimental Design: When feasible, reduce the scale of experiments to minimize the volume of chemical waste generated.

Personal Protective Equipment (PPE)

When handling this compound in its pure form, in solution, or as waste, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecification
Hand Protection Nitrile gloves are recommended. Ensure they are compatible with any solvents used to prepare this compound solutions.
Eye Protection Safety glasses with side shields or chemical splash goggles should be worn at all times.
Body Protection A standard laboratory coat is required to protect against splashes and spills.
Respiratory Protection If handling the powdered form of the compound outside of a certified chemical fume hood, a respirator may be necessary. It is advisable to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Segregation and Collection of this compound Waste

Proper segregation of waste at the point of generation is a fundamental aspect of safe laboratory practice. Different forms of this compound waste should be collected in separate, clearly labeled containers.

Waste TypeDisposal Container
Unused Solid this compound Collect in a designated "Solid Hazardous Waste" container. This container should be a screw-cap vial or other sealable container clearly labeled with the chemical name.
Contaminated Labware (e.g., pipette tips, microcentrifuge tubes)Place in a designated "Solid Hazardous Waste" container. These items should not be disposed of in regular trash.
Liquid Waste in Organic Solvents (e.g., DMSO)Collect in a "Non-Halogenated Solvent Waste" container. Ensure the container is made of a material compatible with the solvent used.
Aqueous Liquid Waste (e.g., cell culture media)Collect in an "Aqueous Hazardous Waste" container. Do not pour solutions containing this compound down the drain.[1] Even if a chemical is not classified as hazardous, it is poor practice to dispose of research chemicals in the sanitary sewer.
Contaminated Sharps (e.g., needles, syringes)Dispose of in a designated sharps container specifically for chemically contaminated sharps.

All waste containers must be clearly labeled as soon as the first item of waste is added. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The solvent and its approximate concentration

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant" - as a precaution)

Storage and Disposal Procedures

Waste should be stored and disposed of in accordance with institutional and local regulations.

  • Satellite Accumulation Areas (SAA): Store waste in a designated SAA within the laboratory, at or near the point of generation.

  • Storage Conditions: Keep waste containers securely closed except when adding waste. Store them in a well-ventilated area, away from sources of heat or direct sunlight. The use of secondary containment, such as a plastic tub, is recommended to contain any potential leaks.

  • Waste Pickup: Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

Under no circumstances should this compound waste be disposed of down the sink or in the regular trash. [2]

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the signaling pathway targeted by PD-1 inhibitors like this compound.

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Activation SHP2 SHP2 PD1->SHP2 PI3K PI3K TCR->PI3K SHP2->PI3K AKT AKT PI3K->AKT Proliferation T-Cell Proliferation & Survival AKT->Proliferation PD1_IN_17 This compound PD1_IN_17->PD1 Inhibition

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

References

Navigating the Safe Handling and Disposal of PD-1-IN-17: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): The First Line of Defense

Given the absence of specific hazard data for PD-1-IN-17, it is prudent to handle it as a potentially hazardous compound. The following Personal Protective Equipment (PPE) is recommended to minimize exposure.

PPE CategorySpecification
Hand Protection Nitrile gloves are recommended. Ensure they are compatible with any solvents used.
Eye Protection Safety glasses with side shields or chemical splash goggles should be worn at all times.
Body Protection A standard laboratory coat is mandatory to protect against splashes and contamination.
Respiratory Protection If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Operational Plan: From Receipt to Storage

Proper handling procedures are critical to ensure safety and maintain the integrity of the compound.

Engineering Controls:

  • Always handle the solid form of this compound in a certified chemical fume hood to prevent inhalation of any dust particles.

  • When preparing solutions, work in a well-ventilated area, preferably within a fume hood.

Hygiene Practices:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage:

  • Store this compound in a tightly sealed container.

  • Recommended storage for the solid form is at room temperature in the continental US, though this may vary elsewhere.[1][2]

  • Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] Always refer to the Certificate of Analysis for specific storage recommendations.[1][2]

Disposal Plan: Managing Waste Streams Safely

A comprehensive waste disposal plan is crucial to protect personnel and the environment. All waste generated from experiments involving this compound should be considered hazardous unless determined otherwise by your institution's EHS office.

Waste StreamDisposal Procedure
Unused Solid this compound Collect in a clearly labeled "Solid Hazardous Waste" container.
Contaminated Labware (pipette tips, tubes) Place in a designated "Solid Hazardous Waste" container.
Liquid Waste (e.g., in DMSO or media) Collect in a sealed and clearly labeled "Liquid Hazardous Waste" container. Do not dispose of down the sink.[4]
Contaminated Sharps (needles, syringes) Dispose of in a designated sharps container for chemical contamination.[4]

All waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, away from heat sources and direct sunlight, and with secondary containment.[4] Contact your institution's EHS office to arrange for pickup and proper disposal of all hazardous waste.[4]

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment disp_solid Solid Waste Container handle_experiment->disp_solid Solid Waste disp_liquid Liquid Waste Container handle_experiment->disp_liquid Liquid Waste disp_sharps Sharps Container handle_experiment->disp_sharps Sharps Waste final_cleanup Clean Work Area handle_experiment->final_cleanup final_ehs EHS Waste Pickup disp_solid->final_ehs disp_liquid->final_ehs disp_sharps->final_ehs final_wash Wash Hands final_cleanup->final_wash

References

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